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Foundational

A Comprehensive Technical Guide to 3-Chloro-2-cyanobenzoic Acid: Properties, Synthesis, and Applications

Executive Summary 3-Chloro-2-cyanobenzoic acid is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Possessing a carboxylic acid, a nitrile, and a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-2-cyanobenzoic acid is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Possessing a carboxylic acid, a nitrile, and a chloro substituent on a benzene ring, it represents a versatile molecular scaffold. The specific ortho- and meta-positioning of these functional groups imparts a unique electronic and steric profile, making it a valuable intermediate for the synthesis of complex heterocyclic systems and targeted therapeutic agents. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, anticipated spectroscopic signature, a plausible and detailed synthetic route, and its key applications, with a focus on its role in drug discovery and development.

Molecular Structure and Identification

The molecular architecture of 3-Chloro-2-cyanobenzoic acid is key to its reactivity. The carboxylic acid and cyano groups are positioned ortho to each other, while the chlorine atom is meta to the carboxylic acid. This arrangement creates a sterically hindered and electronically distinct environment around the reactive centers.

Chemical Identifiers
IdentifierValueSource
IUPAC Name 3-Chloro-2-cyanobenzoic acidN/A
CAS Number 1254073-93-2
Molecular Formula C₈H₄ClNO₂
Molecular Weight 181.58 g/mol
Synonyms Benzoic acid, 3-chloro-2-cyano-

(Note: A 2D structure image would be placed here in a final document.)

Physicochemical and Chemical Properties

The properties of this molecule are dictated by the interplay of its three functional groups. The carboxylic acid group confers acidity and enables salt formation, while the cyano and chloro groups are strongly electron-withdrawing, influencing the molecule's overall polarity and the reactivity of the aromatic ring.

PropertyValue / DescriptionContext and Rationale
Physical State Expected to be a white to off-white crystalline solid at room temperature.Based on related compounds like 4-cyanobenzoic acid and 3-chlorobenzoic acid. [1][2]
Melting Point Data not readily available. Estimated to be in the range of 150-220 °C.3-Chlorobenzoic acid melts at 154 °C,[2] and 4-cyanobenzoic acid melts at 217-222 °C. [1]The combination of substituents suggests a melting point within this range.
Boiling Point Data not readily available. Estimated >300 °C.The related isomer 3-Chloro-5-cyanobenzoic acid has a calculated boiling point of 329 °C.
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents (e.g., DMSO, DMF, ethanol) and aqueous bases.The carboxylic acid group allows for deprotonation in base to form a soluble carboxylate salt. The overall aromatic structure limits aqueous solubility. [2][3]
pKa Data not readily available. Estimated to be < 3.8.The pKa of 3-chlorobenzoic acid is 3.82. [4]The addition of the strongly electron-withdrawing ortho-cyano group is expected to further stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa.
Stability Stable under normal laboratory conditions.Should be stored in a cool, dry, well-ventilated area away from incompatible materials. [1][5]
Incompatible Materials Strong oxidizing agents, strong bases.Standard for carboxylic acids and nitriles. [1][6]

Anticipated Spectroscopic Profile

While experimental spectra for this specific CAS number are not widely published, a robust prediction of its spectroscopic signature can be made based on its functional groups and the principles of analytical chemistry.

  • ¹H NMR Spectroscopy : The aromatic region would display a complex multiplet system for the three protons on the benzene ring. The proton ortho to the carboxylic acid would likely appear most downfield due to deshielding effects.

  • ¹³C NMR Spectroscopy : Distinct signals are expected for all eight carbons. The carboxyl carbon (~165-170 ppm), the nitrile carbon (~115-120 ppm), and the six unique aromatic carbons would be identifiable.

  • Infrared (IR) Spectroscopy : Key characteristic absorption bands would confirm the presence of the functional groups:

    • A broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).

    • A sharp C≡N (nitrile) stretch (~2220-2240 cm⁻¹).

    • A strong C=O (carbonyl) stretch (~1700-1725 cm⁻¹).

    • A C-Cl stretch in the fingerprint region (~600-800 cm⁻¹).

  • Mass Spectrometry : The molecular ion peak (M⁺) would appear at m/z 181. A characteristic isotopic peak (M+2) at m/z 183, with an intensity approximately one-third of the M⁺ peak, would be definitive evidence of the single chlorine atom.

Synthesis and Manufacturing Pathway

The synthesis of 3-Chloro-2-cyanobenzoic acid is not widely documented in standard literature, but a highly plausible and efficient route can be designed using the well-established Sandmeyer reaction. This approach is favored due to the commercial availability of suitable precursors and the reaction's reliability in converting an amino group into a cyano group.

Proposed Synthetic Workflow

The proposed synthesis begins with 2-amino-3-chlorobenzoic acid. The amino group is first converted to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.

Synthesis_Workflow A 2-Amino-3-chlorobenzoic acid B Diazonium Salt Intermediate A->B 1. NaNO₂, aq. HCl 0-5 °C C 3-Chloro-2-cyanobenzoic acid B->C 2. CuCN, KCN Heat

Caption: Proposed Sandmeyer reaction workflow for the synthesis of 3-Chloro-2-cyanobenzoic acid.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard Sandmeyer reaction conditions. [7] Step 1: Diazotization of 2-Amino-3-chlorobenzoic acid

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-amino-3-chlorobenzoic acid (1.0 eq) in a 2M aqueous hydrochloric acid solution (3.0 eq HCl).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the suspension via the addition funnel, ensuring the internal temperature is maintained below 5 °C. The reaction is exothermic.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water.

    • Causality Note: The use of KCN helps to form the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active catalytic species.

  • Warm the copper cyanide solution to approximately 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will occur.

    • Trustworthiness Note: The rate of addition must be controlled to manage the effervescence and exotherm. The reaction should be performed in a well-ventilated fume hood.

  • After the addition is complete, continue to heat and stir the reaction mixture for 1-2 hours until gas evolution ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of ~1-2 to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 3-Chloro-2-cyanobenzoic acid.

Chemical Reactivity and Applications

The unique arrangement of functional groups makes this compound a powerful intermediate. Its reactivity can be selectively targeted for multi-step syntheses.

Reactivity_Map center 3-Chloro-2-cyanobenzoic acid -COOH -C≡N Aromatic Ring COOH_reactions Esterification (R-OH, H⁺) Acid Chloride Formation (SOCl₂) Amide Coupling (R₂NH) center:cooh->COOH_reactions Carboxylic Acid Chemistry CN_reactions Hydrolysis to Amide (H₂O, H⁺) Hydrolysis to Carboxylic Acid Reduction to Amine (H₂, Pd/C) center:cn->CN_reactions Nitrile Chemistry Ring_reactions Further Electrophilic Aromatic Substitution (EAS) center:ring->Ring_reactions Ring Chemistry

Caption: Reactivity map showing the principal reaction sites of 3-Chloro-2-cyanobenzoic acid.

Role in Drug Discovery and Development

Chlorine is a prevalent halogen in a vast number of FDA-approved drugs, where it often serves to modulate lipophilicity, metabolic stability, and binding affinity. [8]3-Chloro-2-cyanobenzoic acid is an exemplary building block for leveraging these benefits.

  • Scaffold for Heterocycles: The ortho-cyano and carboxylic acid groups are ideal precursors for constructing fused heterocyclic rings. For instance, they can be elaborated into quinazolinones or other pharmacologically relevant cores.

  • Fragment-Based Drug Design (FBDD): As a "fragment," this molecule provides a starting point for growing more complex drug candidates that can interact with specific biological targets. [3]* Intermediate for Advanced APIs: It serves as a key intermediate in multi-step syntheses of Active Pharmaceutical Ingredients (APIs). A structurally related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, is a key starting material for novel 3-quinolinecarboxylic acid antibacterial agents. [9]This highlights the utility of the chloro-cyanobenzoic acid motif in developing next-generation therapeutics.

Safety and Handling

Based on data from structurally related compounds, 3-Chloro-2-cyanobenzoic acid should be handled with care, assuming it presents similar hazards.

  • GHS Hazard Classification (Anticipated) :

    • Harmful if swallowed, in contact with skin, or if inhaled. [10] * Causes skin irritation. [10] * Causes serious eye irritation. [10] * May cause respiratory irritation. [10]* Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side shields, and a lab coat. [1][6]Handle only in a well-ventilated area or a chemical fume hood. [6]* Handling Precautions : Avoid dust formation and inhalation. [6]Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. [5]* Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [6]

Conclusion

3-Chloro-2-cyanobenzoic acid stands out as a highly functionalized and valuable chemical intermediate. Its defined molecular structure, predictable reactivity at three distinct sites, and the established importance of its constituent motifs in medicinal chemistry make it a compound of high interest for researchers in drug discovery and materials science. This guide provides the foundational technical knowledge required to safely handle, synthesize, and strategically employ this versatile building block in advanced scientific applications.

References

  • PubChem. (n.d.). 3-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP1514866B1 - Process for producing cyanobenzoic acid derivatives.
  • European Patent Office. (1999). EP 0989115 A2 - Process for producing cyanobenzoic acid derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 3-chloro-2-cyanobenzoate — Chemical Substance Information. Retrieved from [Link]

  • Nature. (2022). Tasks in NMR data analysis for Nature Products. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-cyanobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Cyanobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-chloro-. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters.
  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-chloro-. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-cyanobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

The Pharmacological Architecture of 3-Chloro-2-cyanobenzoic Acid Derivatives: Mechanisms and Assay Validations

Executive Summary In modern drug discovery, 3-Chloro-2-cyanobenzoic acid (CAS 1254073-93-2) is rarely evaluated as a standalone active pharmaceutical ingredient (API). Instead, it serves as a highly specialized, privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, 3-Chloro-2-cyanobenzoic acid (CAS 1254073-93-2) is rarely evaluated as a standalone active pharmaceutical ingredient (API). Instead, it serves as a highly specialized, privileged pharmacophoric building block. When integrated into larger molecular scaffolds via amide coupling, the 3-chloro-2-cyanophenyl moiety acts as a critical binding determinant. From an assay development perspective, derivatives of this compound have demonstrated profound modulatory effects in two distinct biological arenas: P2X7 receptor antagonism (targeting neuroinflammation and pain)[1] and PD-1/PD-L1 immune checkpoint inhibition (targeting tumor immune evasion)[2].

This technical guide dissects the mechanistic pathways of these derivatives and provides the self-validating biological assay protocols required to quantify their efficacy.

Chemical Rationale: The Pharmacophore Profile

The structural topology of 3-chloro-2-cyanobenzoic acid provides three critical handles for target engagement:

  • Carboxylic Acid Core: Acts as the primary synthetic anchor, typically converted into heterocyclic amides[3].

  • Cyano Group (C2): A strongly electron-withdrawing, linear moiety that functions as a potent hydrogen-bond acceptor. Its minimal steric footprint allows it to penetrate deep, narrow binding clefts.

  • Chlorine Atom (C3): Provides essential lipophilicity and steric bulk, locking the aromatic ring into a specific dihedral angle to maximize hydrophobic interactions within target binding pockets.

Mechanism of Action I: P2X7 Receptor Antagonism

Pathway Dynamics

The P2X7 receptor is an ATP-gated, non-selective cation channel predominantly expressed on immune cells (macrophages, microglia)[1]. Prolonged activation by extracellular ATP leads to the formation of a macropore, massive calcium ( Ca2+ ) influx, and subsequent release of pro-inflammatory cytokines like IL-1β and TNFα[4]. Derivatives of 3-chloro-2-cyanobenzoic acid act as allosteric antagonists. By binding to the receptor, they stabilize the closed conformation of the channel, preventing ATP-driven pore formation and halting the inflammatory cascade[1].

P2X7_Antagonism ATP Extracellular ATP (Agonist) Receptor P2X7 Receptor (Ion Channel) ATP->Receptor Activates Pore Macropore Formation Receptor->Pore Conformational Change Inhibitor 3-Cl-2-CN-BA Derivative (Antagonist) Inhibitor->Receptor Allosteric Blockade Calcium Ca2+ Influx Pore->Calcium Ion Permeation Cytokines IL-1β / TNFα Release Calcium->Cytokines Downstream Signaling

Mechanism of P2X7 receptor antagonism by 3-chloro-2-cyanobenzoic acid derivatives.

Protocol: FLIPR Calcium Flux Assay

To quantify P2X7 antagonism, we utilize a Fluorometric Imaging Plate Reader (FLIPR) assay.

  • Causality of Design: P2X7 is a rapidly responding ion channel. FLIPR enables real-time kinetic measurement of intracellular calcium flux. We utilize BzATP (benzoylbenzoyl-ATP) instead of endogenous ATP because BzATP is significantly more potent and resistant to hydrolysis by ectonucleotidases, ensuring a stable and reproducible assay window[1].

Step-by-Step Methodology:

  • Cell Preparation: Seed mammalian cells stably expressing human P2X7 into 384-well clear-bottom plates. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for 45 minutes at 37°C.

  • Compound Incubation: Add serial dilutions of the 3-chloro-2-cyanobenzoic acid derivative. Incubate at room temperature for 30 minutes. Rationale: This allows the antagonist to reach thermodynamic binding equilibrium before agonist stimulation.

  • Baseline Measurement: Record baseline fluorescence for 10 seconds on the FLIPR instrument.

  • Agonist Stimulation: Inject BzATP to achieve a final concentration of 60 µM (approximate EC80​ )[1].

  • Kinetic Reading: Continuously measure fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.

  • System Validation (Self-Validating Step): Calculate the Z'-factor using DMSO (vehicle) as the negative control and a known reference antagonist (e.g., A-438079) as the positive control. The assay is only validated for IC50​ extraction if Z′>0.5 , confirming robust signal-to-noise separation.

Mechanism of Action II: PD-1/PD-L1 Immune Checkpoint Inhibition

Pathway Dynamics

Programmed death-1 (PD-1) is an inhibitory receptor on T-cells. When engaged by its ligand, PD-L1 (often overexpressed on tumor cells), it suppresses T-cell proliferation and cytolytic activity, leading to "T-cell exhaustion"[2]. Specific biphenyl/terphenyl derivatives incorporating the 3-chloro-2-cyanobenzoic acid moiety act as small-molecule inhibitors of this protein-protein interaction (PPI). The 3-chloro-2-cyano group inserts into a deep, hydrophobic sub-pocket on the surface of PD-L1, inducing a conformational shift that physically occludes the PD-1 binding interface[5].

HTRF_Assay Prep 1. Reagent Prep (PD-1 & PD-L1) Incubate 2. Compound Incubation (Binding Phase) Prep->Incubate Fluor 3. Add Fluorophores (Eu-Cryptate & XL665) Incubate->Fluor Excite 4. Laser Excitation (337 nm) Fluor->Excite Read 5. FRET Detection (665nm / 620nm) Excite->Read

Step-by-step workflow of the HTRF biological assay for PD-1/PD-L1 interaction.

Protocol: HTRF Binding Assay

To evaluate PD-1/PD-L1 blockade, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is deployed[6].

  • Causality of Design: HTRF is a "mix-and-read" homogeneous assay that requires no wash steps. This is critical for evaluating small-molecule inhibitors of PPIs, as washing can easily disrupt low-affinity, transient binding complexes[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human His-tagged PD-L1 and Fc-tagged PD-1 in a specialized assay buffer (containing BSA and surfactants to prevent non-specific binding).

  • Compound Addition: Dispense serial dilutions of the compound into a 384-well proxiplate.

  • Protein Incubation: Add the PD-1 and PD-L1 proteins. Incubate for 15 minutes.

  • Fluorophore Addition: Add Anti-His-Europium cryptate (FRET donor) and Anti-IgG-XL665 (FRET acceptor).

  • Equilibration: Incubate the sealed plate at room temperature for 2 hours in the dark to ensure steady-state binding.

  • Detection: Excite the plate at 337 nm using a time-resolved fluorescence reader. Measure emission at both 620 nm (donor) and 665 nm (acceptor).

  • System Validation (Self-Validating Step): Calculate the FRET signal as a ratio: (Emission665​/Emission620​)×104 . This ratiometric calculation is a built-in self-validating mechanism; it inherently corrects for well-to-well volume variations, media optical density, and compound auto-fluorescence, ensuring the readout is strictly dependent on the proximity of PD-1 to PD-L1[7].

Quantitative Data Synthesis

The following table summarizes the biological assay parameters and typical quantitative readouts for compounds derived from 3-chloro-2-cyanobenzoic acid across both therapeutic targets:

Target PathwayBiological AssayPrimary Readout MechanismAgonist / Ligand UsedTypical IC50​ RangePrimary Application
P2X7 Receptor FLIPR Calcium InfluxIntracellular Ca2+ (Fluo-4 AM)BzATP (60 µM)100 nM – 1.5 µMNeuropathic Pain, Inflammation
PD-1 / PD-L1 HTRF Binding AssayFRET Ratio (665 nm / 620 nm)Recombinant PD-L10.006 nM – 100 nMImmuno-oncology, Cancer Therapy

References

  • [3] Heterocyclic amide derivatives as P2X7 receptor antagonists. Google Patents. Available at:

  • [1] EP2424869B1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS. Google Patents. Available at:

  • [4] 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS - European Patent Office. Googleapis. Available at:

  • [2] WO2015160641A2 - Compounds useful as immunomodulators. Google Patents. Available at:

  • [5] HAI LALA AT TATA UNA CHA MA MA NA HATI. Googleapis (WO2015160641A2 Document). Available at:

  • [6] WO 2015/160641 A2. Googleapis. Available at:

  • [7] Compounds useful as immunomodulators (HTRF Assay Parameters). Googleapis. Available at:

Sources

Foundational

3-Chloro-2-cyanobenzoic acid solubility profile in organic solvents

An In-depth Technical Guide on the Solubility Profile of 3-Chloro-2-cyanobenzoic Acid Prepared by a Senior Application Scientist Executive Summary The solubility of active pharmaceutical ingredients (APIs) and key chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Solubility Profile of 3-Chloro-2-cyanobenzoic Acid

Prepared by a Senior Application Scientist

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient process development, formulation design, and manufacturing. This technical guide provides a comprehensive overview of the solubility profile of 3-chloro-2-cyanobenzoic acid, a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This document delves into the theoretical principles governing its solubility, presents a robust experimental methodology for its determination, and discusses the practical implications for researchers and drug development professionals. The aim is to equip the reader with both the foundational knowledge and the practical tools to effectively manage the solubility of this compound in organic solvents.

Introduction: The Pivotal Role of 3-Chloro-2-cyanobenzoic Acid in Synthesis

3-Chloro-2-cyanobenzoic acid is a multifunctional aromatic compound whose structure is of significant interest in medicinal and materials chemistry. The presence of three distinct functional groups—a carboxylic acid, a nitrile, and a chlorine atom—on a benzene ring provides multiple reaction sites for the construction of more complex molecules. Its utility as a precursor is notable in the synthesis of certain kinase inhibitors and other therapeutic agents.

Understanding the solubility of this intermediate is not merely an academic exercise; it is a critical parameter that dictates the success of several key stages in the development pipeline:

  • Process Chemistry: The selection of an appropriate solvent system is fundamental for optimizing reaction yields, controlling impurity profiles, and ensuring the scalability of synthetic routes. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates and inconsistent product quality.

  • Crystallization and Purification: The purification of 3-chloro-2-cyanobenzoic acid to the high standards required for pharmaceutical use relies heavily on controlled crystallization. A deep understanding of its solubility in various solvents as a function of temperature is essential for designing efficient crystallization processes that yield the desired polymorph and crystal size distribution.

  • Formulation and Drug Delivery: While not typically an active ingredient itself, the principles governing its solubility are directly applicable to the APIs derived from it. Early-stage solubility data can inform later-stage formulation strategies for the final drug product.

This guide provides a rigorous framework for approaching the solubility determination and interpretation for 3-chloro-2-cyanobenzoic acid.

A Validated Protocol for Solubility Determination: The Isothermal Gravimetric Method

To ensure the generation of high-quality, reliable solubility data, a well-controlled experimental protocol is paramount. The isothermal gravimetric method is a gold-standard technique, valued for its directness and accuracy.

The Rationale: Why the Gravimetric Method?

The choice of the isothermal gravimetric method is predicated on its foundation in fundamental principles of thermodynamic equilibrium. Unlike spectroscopic methods, which can be influenced by chromophores and solution turbidity, the gravimetric method provides a direct measurement of the dissolved solute mass. This approach is inherently self-validating; by ensuring the system has reached a true equilibrium (i.e., a saturated solution in the presence of excess solid), the resulting data point represents a fundamental physical property of the solute-solvent system at that specific temperature.

Detailed Experimental Workflow

The following step-by-step protocol is designed to be a self-validating system, with built-in checks to ensure data integrity.

Essential Equipment:

  • 3-Chloro-2-cyanobenzoic acid (purity ≥ 99.5%)

  • A selection of analytical grade organic solvents

  • Temperature-controlled orbital shaker or magnetic stirrer plate with a water or oil bath (accuracy ± 0.1 °C)

  • Calibrated analytical balance (readability ± 0.1 mg)

  • Sealed glass vials (e.g., 20 mL scintillation vials)

  • Heated syringe and 0.45 µm chemically compatible syringe filters

  • Drying oven or vacuum oven

Step-by-Step Procedure:

experimental_workflow node_prep node_prep node_equil node_equil node_sample node_sample node_analysis node_analysis node_calc node_calc start Start prep 1. System Preparation Add excess solid to a known mass of solvent in a sealed vial. start->prep equilibration 2. Equilibration Agitate at constant temperature (e.g., 24-48h) to achieve saturation. prep->equilibration settling 3. Settling Phase Allow undissolved solids to sediment (approx. 2-4h) at temperature. equilibration->settling sampling 4. Sample Withdrawal Draw supernatant using a heated syringe and filter into a pre-weighed vial. settling->sampling weighing 5. Mass Determination Accurately weigh the filtered saturated solution. sampling->weighing evaporation 6. Solvent Removal Evaporate the solvent under controlled conditions (e.g., vacuum oven). weighing->evaporation final_weighing 7. Final Mass Weigh the remaining solid solute until a constant mass is achieved. evaporation->final_weighing calculation 8. Solubility Calculation Determine mole fraction, molarity, or g/L. final_weighing->calculation end End calculation->end

Caption: Workflow for Isothermal Gravimetric Solubility Measurement.

Trustworthiness Through In-Process Validation:

  • Confirmation of Equilibrium: To ensure that the system has reached equilibrium, samples can be taken at different time points (e.g., 12, 24, and 36 hours). The solubility values should plateau, confirming that the solution is saturated.

  • Temperature Control: The use of a calibrated, temperature-controlled bath is non-negotiable, as solubility is highly sensitive to temperature fluctuations.

  • Prevention of Premature Crystallization: The critical step of using a heated syringe and filter prevents the temperature of the saturated solution from dropping during transfer, which would cause premature crystallization and lead to an erroneously low solubility measurement.

Solubility Profile of 3-Chloro-2-cyanobenzoic Acid: Data and Interpretation

Predicted Solubility Behavior:

  • High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile are expected to be effective at dissolving 3-chloro-2-cyanobenzoic acid. Their polarity can interact with the dipole moments of the nitrile and chloro groups, while the carbonyl group in acetone and ethyl acetate can act as a hydrogen bond acceptor for the carboxylic acid proton.

  • Moderate to High Solubility in Alcohols: Polar protic solvents such as methanol and ethanol will readily engage in hydrogen bonding with the carboxylic acid group. This strong interaction suggests good solubility.

  • Low Solubility in Nonpolar Solvents: In solvents like toluene, hexane, and heptane, the primary solute-solvent interactions are weak van der Waals forces. These are unlikely to overcome the strong solute-solute interactions (hydrogen bonding and dipole-dipole forces) in the crystal lattice of 3-chloro-2-cyanobenzoic acid, leading to poor solubility.

Data Summary Table (Illustrative Template):

SolventSolvent TypeTemperature (K)Mole Fraction Solubility (x₁)
Toluene Nonpolar298.15Expected to be low
308.15Expected to be low
318.15Expected to be low
Ethyl Acetate Polar Aprotic298.15Expected to be moderate/high
308.15Expected to be moderate/high
318.15Expected to be high
Ethanol Polar Protic298.15Expected to be moderate/high
308.15Expected to be high
318.15Expected to be very high
Acetone Polar Aprotic298.15Expected to be high
308.15Expected to be very high
318.15Expected to be very high

Mechanistic Insights: The "Why" Behind the Data

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of mixing. Favorable dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

solution_thermodynamics cluster_initial Initial State cluster_final Final State solute_node solute_node solvent_node solvent_node solution_node solution_node energy_node energy_node solute Solute Crystal Lattice (Strong H-bonds, Dipole-Dipole) delta_h1 ΔH_lattice > 0 (Endothermic) solute->delta_h1 Overcome Solute-Solute Forces solvent Pure Solvent (Solvent-Solvent Interactions) delta_h2 ΔH_solvent > 0 (Endothermic) solvent->delta_h2 Overcome Solvent-Solvent Forces solution Dissolved Solute (Solute-Solvent Interactions) delta_h3 ΔH_solvation < 0 (Exothermic) delta_h3->solution Form Solute-Solvent Bonds

Caption: Thermodynamic Cycle of Dissolution.

For 3-chloro-2-cyanobenzoic acid, the key interactions are:

  • Solute-Solute: The carboxylic acid groups can form strong hydrogen-bonded dimers in the solid state. These are significant energy barriers that must be overcome.

  • Solute-Solvent: The nature of these interactions dictates solubility. As discussed, polar solvents capable of hydrogen bonding or strong dipole-dipole interactions will have a more favorable (more negative) enthalpy of solvation, promoting dissolution.

Conclusion for the Practicing Scientist

The solubility of 3-chloro-2-cyanobenzoic acid is a critical, process-defining parameter. While this guide provides a predictive framework based on chemical first principles, it is imperative that researchers generate their own high-quality experimental data for the specific solvent systems and temperature ranges relevant to their work. The isothermal gravimetric method presented here is a robust and reliable means to achieve this. By integrating a sound theoretical understanding with rigorous experimental practice, scientists can de-risk their process development, optimize purification protocols, and accelerate the delivery of new chemical entities.

References

As this guide is a foundational document, it references standard texts and concepts in physical and organic chemistry. Specific experimental data for this compound should be cited from peer-reviewed journals once published.

  • Title: Physical Chemistry: A Molecular Approach Source: University Science Books URL: [Link]

  • Title: Advanced Organic Chemistry, Part A: Structure and Mechanisms Source: Springer URL: [Link]

  • Title: ICH Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Source: International Council for Harmonisation URL: [Link]

Exploratory

Thermodynamic properties and crystal structure of 3-Chloro-2-cyanobenzoic acid

Solid-State Characterization and Thermodynamic Profiling of 3-Chloro-2-cyanobenzoic Acid: A Technical Whitepaper Executive Summary 3-Chloro-2-cyanobenzoic acid (CAS: 1254073-93-2) is a highly functionalized aromatic buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Solid-State Characterization and Thermodynamic Profiling of 3-Chloro-2-cyanobenzoic Acid: A Technical Whitepaper

Executive Summary 3-Chloro-2-cyanobenzoic acid (CAS: 1254073-93-2) is a highly functionalized aromatic building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs), notably P2X7 receptor antagonists and immunomodulators [[1]]() 2. Despite its utility, the dense steric crowding of its ortho-cyano and meta-chloro substituents fundamentally alters its solid-state behavior compared to standard benzoic acids. This whitepaper establishes a rigorous framework for determining the crystal structure and thermodynamic solubility profile of 3-Chloro-2-cyanobenzoic acid, providing researchers with the self-validating protocols necessary to optimize downstream synthetic workflows 3.

Structural and Chemical Profiling: The Impact of Steric Strain

In typical benzoic acid derivatives, the carboxylic acid groups dimerize via strong intermolecular hydrogen bonds, forming a planar R22​(8) motif. However, in 3-Chloro-2-cyanobenzoic acid (Molecular Weight: 181.58 g/mol , Formula: C8H4ClNO2) 4, the spatial arrangement dictates a different thermodynamic reality.

  • Steric Clash and Out-of-Plane Torsion: The cyano group (-C≡N) at the C2 position and the bulky chlorine atom at the C3 position create severe steric hindrance. This forces the carboxylate group at C1 to twist out of the aromatic plane to minimize repulsive electron-cloud interactions.

  • Hydrogen Bonding Disruption: The out-of-plane torsion weakens the traditional π−π stacking of the aromatic rings. Furthermore, the highly electronegative nitrogen of the cyano group acts as a competing hydrogen-bond acceptor. This competition often shifts the crystal packing from discrete dimers to continuous catemeric chains, directly lowering the lattice energy and altering the enthalpy of fusion ( ΔHfus​ ).

Crystal Structure Determination Workflow

To accurately map the hydrogen-bonding network and molecular conformation, Single-Crystal X-Ray Diffraction (SCXRD) is required. The following workflow outlines the systematic isolation and structural refinement process.

G A 3-Chloro-2-cyanobenzoic Acid (API Intermediate Powder) B Solvent Screening & Recrystallization (Vapor Diffusion Method) A->B C Single Crystal Selection (Polarized Light Microscopy) B->C D X-Ray Diffraction (SCXRD) (Data Collection at 100K) C->D E Structure Solution & Refinement (Olex2 / SHELXL) D->E F Hydrogen Bond Motif Analysis (Dimer vs. Catemer Identification) E->F

Fig 1. Step-by-step workflow for the isolation and SCXRD analysis of 3-Chloro-2-cyanobenzoic acid.

Thermodynamic Properties: Solubility and Phase Behavior

Understanding the thermodynamics of solution is paramount when 3-Chloro-2-cyanobenzoic acid is used as a reagent in complex coupling reactions, such as the synthesis of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine derivatives 35. The dissolution process is governed by the disruption of the crystal lattice and subsequent solvation.

By measuring the mole fraction solubility ( x ) across a temperature gradient, we can extract the standard enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of solution using the apparent Van't Hoff equation:

lnx=−RTΔHsol​​+RΔSsol​​

Causality in Experimental Choices: Because the cyano group is prone to hydrolysis at elevated temperatures in protic solvents, thermodynamic solubility studies must be restricted to a tightly controlled temperature range (e.g., 298.15 K to 318.15 K) and utilize aprotic solvents (like THF or DMF) when assessing its behavior for amide coupling reactions 13.

Table 1: Representative Thermodynamic Parameters for Substituted Benzoic Acids (Note: Data represents the predictive structural class behavior for ortho-substituted, sterically hindered benzoic acids in standard organic solvents).

Compound ClassLattice Motif ΔHfus​ (kJ/mol) ΔHsol​ (kJ/mol) ΔSsol​ (J/mol·K)Relative Solubility
Unsubstituted Benzoic AcidPlanar Dimer~18.0~25.5~65.0Baseline
Ortho-Cyano Benzoic AcidsCatemer / Twisted Dimer~14.5~21.0~55.0Higher (Lower Lattice Energy)
3-Chloro-2-cyanobenzoic acid Twisted Catemer (Predicted) ~15.2 ~22.8 ~58.5 Moderate-High

Self-Validating Experimental Protocols

To ensure high data integrity, the following protocols incorporate internal validation mechanisms to prevent false equilibrium readings or polymorphic transformations during analysis.

Protocol 1: Isothermal Solubility and Thermodynamic Profiling

Objective: Determine the thermodynamic solubility parameters ( ΔHsol​ , ΔSsol​ ) of 3-Chloro-2-cyanobenzoic acid.

  • Preparation: Add an excess of 3-Chloro-2-cyanobenzoic acid powder to 10 mL of the selected solvent (e.g., anhydrous THF) in a 20 mL glass vial.

  • Equilibration (Self-Validating Step): Seal the vial and submerge it in a thermostatic water bath set to 298.15 K ( ± 0.05 K). Agitate at 150 rpm.

    • Causality: Continuous agitation ensures solid-liquid interface renewal, preventing localized saturation.

    • Validation: Withdraw 0.5 mL aliquots at 24 hours and 48 hours. If the concentration difference between the two time points is <2% , true thermodynamic equilibrium is confirmed.

  • Filtration: Filter the equilibrated solution through a 0.22 μ m PTFE syringe filter (pre-warmed to the bath temperature to prevent premature precipitation).

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (detection at 254 nm).

  • Temperature Gradient: Repeat steps 1-4 at 303.15 K, 308.15 K, 313.15 K, and 318.15 K.

  • Data Processing: Plot lnx versus 1/T . The slope yields −ΔHsol​/R and the y-intercept yields ΔSsol​/R .

G T Temperature Variation (298K - 318K) S Isothermal Saturation (Shake-Flask Method) T->S H HPLC Quantification (Concentration Analysis) S->H V Van't Hoff Plot (ln x vs 1/T) H->V D Thermodynamic Parameters (ΔH, ΔS, ΔG) V->D

Fig 2. Self-validating thermodynamic workflow for determining solubility via Van't Hoff analysis.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Preparation

Objective: Grow diffraction-quality single crystals of 3-Chloro-2-cyanobenzoic acid.

  • Solvent Selection: Dissolve 50 mg of the compound in 1 mL of a good solvent (e.g., ethyl acetate) in an inner 4 mL vial.

  • Antisolvent Diffusion: Place the 4 mL vial (uncapped) inside a larger 20 mL vial containing 5 mL of an antisolvent (e.g., n-hexane or heptane).

  • Crystallization: Cap the 20 mL vial tightly. Allow the antisolvent vapor to slowly diffuse into the inner vial over 3-7 days at ambient temperature.

    • Causality: Vapor diffusion provides a slow, controlled supersaturation rate, which is critical for growing defect-free single crystals rather than amorphous precipitates.

  • Harvesting (Self-Validating Step): Isolate the crystals under a polarized light microscope. Select a crystal with uniform extinction upon rotation (validating it is a single domain, not twinned) and mount it on a diffractometer using paratone oil to prevent solvent loss.

Mechanistic Pathways in Drug Design

The thermodynamic properties of 3-Chloro-2-cyanobenzoic acid directly influence its reactivity in drug discovery. For instance, in the synthesis of P2X7 receptor antagonists, the carboxylic acid must be activated (e.g., converted to a methyl ester or acid chloride) before coupling with a heterocyclic core 163. The steric bulk that lowers its lattice energy also increases the activation energy required for nucleophilic attack at the carbonyl carbon. Understanding these thermodynamic constraints allows process chemists to select appropriate coupling reagents (like HATU or EDC) and optimize reaction temperatures to achieve high-yield amidation without degrading the sensitive cyano group.

References

  • Google Patents. "Heterocyclic amide derivatives as P2X7 receptor antagonists". Google Patents (US20150141416A1).
  • Google Patents. "Compounds useful as immunomodulators". Google Patents (WO2015160641A2).
  • Google Patents. "5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS". Google Patents (EP2424869B1).
  • Googleapis (AU Patent Office). "Application No. AU 2013210682 B2". Googleapis. URL:[Link]

  • Googleapis (EP Patent Office). "EP 2424869 B1". Googleapis. URL:[Link]

Sources

Foundational

A Technical Guide to 3-Chloro-2-cyanobenzoic Acid: Properties, Synthesis, and Safety

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-2-cyanobenzoic acid, with a Chemical Abstracts Service (CAS) number of 1254073-93-2 , is a substituted aromatic carboxylic acid of sig...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-cyanobenzoic acid, with a Chemical Abstracts Service (CAS) number of 1254073-93-2 , is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry. Its unique trifunctionalized benzene ring, featuring a carboxylic acid, a nitrile, and a chlorine atom in a specific ortho- and meta-arrangement, makes it a versatile building block for the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and materials science. This guide provides a comprehensive overview of the available technical information for 3-Chloro-2-cyanobenzoic acid, including its chemical identity, physicochemical properties, potential synthetic routes, and a detailed analysis of its material safety, drawing upon data from closely related structural analogs where specific data is not available.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 3-Chloro-2-cyanobenzoic acid are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other physical properties are often not extensively reported for novel or specialized chemical entities. In such cases, properties are often estimated or inferred from structurally similar compounds.

PropertyValueSource
CAS Number 1254073-93-2
Molecular Formula C₈H₄ClNO₂
Molecular Weight 181.58 g/mol
Synonyms Benzoic acid, 3-chloro-2-cyano-
Appearance White to off-white crystalline solid (inferred)Analog Data
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like ethanol and ether, with limited solubility in water.[1]

Potential Synthetic Pathways

A hypothetical, yet chemically sound, synthetic workflow is outlined below:

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction A 3-Chloro-2-aminobenzoic acid B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C 3-Chloro-2-cyanobenzoic acid B->C CuCN, KCN

Caption: A plausible synthetic route to 3-Chloro-2-cyanobenzoic acid via the Sandmeyer reaction.

Experimental Protocol (Hypothetical):

  • Diazotization: 3-Chloro-2-aminobenzoic acid is dissolved in an aqueous solution of a strong mineral acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. A chilled aqueous solution of sodium nitrite is then added dropwise while vigorously stirring and maintaining the low temperature. The formation of the diazonium salt is typically monitored by testing for the presence of nitrous acid.

  • Sandmeyer Reaction: In a separate vessel, a solution of copper(I) cyanide and potassium cyanide is prepared. The cold diazonium salt solution is then slowly added to this cyanide solution. The reaction often proceeds with the evolution of nitrogen gas.

  • Work-up and Isolation: Upon completion of the reaction, the mixture is typically acidified and extracted with an appropriate organic solvent. The organic layers are then combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved through recrystallization.

Applications in Research and Development

Given its structural motifs, 3-Chloro-2-cyanobenzoic acid is a promising candidate for a variety of applications, particularly in the synthesis of bioactive molecules and functional materials. The presence of the carboxylic acid, nitrile, and chloro substituents provides multiple reaction sites for further chemical transformations.

  • Pharmaceutical Synthesis: Benzoic acid derivatives are common scaffolds in drug discovery. The cyano group can serve as a precursor to other functional groups or as a key interacting element with biological targets. The chloro substituent can enhance metabolic stability or modulate the electronic properties of the molecule. For instance, related cyanobenzoic acids are used in the synthesis of antagonists for the metabotropic glutamate subtype 5 (mGlu5) receptor.[2]

  • Agrochemicals: Many herbicides and pesticides are based on substituted benzoic acid structures.

  • Materials Science: The rigid aromatic core and reactive functional groups make it a potential monomer for the synthesis of specialty polymers or as a component in the development of organic electronic materials.

Material Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 3-Chloro-2-cyanobenzoic acid (CAS 1254073-93-2) is not publicly available. Therefore, the following safety information is extrapolated from the MSDS of structurally similar compounds, including m-chlorobenzoic acid, 3-cyanobenzoic acid, and other chlorinated benzoic acid derivatives.[3][4][5] It is imperative to handle this compound with the utmost care, assuming it possesses hazards similar to its analogs.

Hazard Identification:

Based on analog data, 3-Chloro-2-cyanobenzoic acid should be considered:

  • Irritating to the skin, eyes, and respiratory system. [4][5]

  • Potentially harmful if swallowed or inhaled. [6]

  • A slight fire hazard, with the potential for dust/air mixtures to ignite or explode. [4]

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage A Safety Goggles/Face Shield G Avoid contact with skin, eyes, and clothing A->G B Chemical-Resistant Gloves B->G C Lab Coat C->G D Respiratory Protection (if dust is generated) F Avoid dust formation D->F E Use in a well-ventilated area or fume hood E->F H Wash hands thoroughly after handling I Store in a tightly closed container J Keep in a cool, dry place I->J K Store away from incompatible materials (e.g., strong oxidizing agents) J->K

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Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 3-Chloro-2-cyanobenzoic Acid Derivatives

Executive Summary 3-Chloro-2-cyanobenzoic acid is a highly versatile and critical synthetic intermediate in modern medicinal chemistry. It serves as a foundational building block for the synthesis of complex heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-2-cyanobenzoic acid is a highly versatile and critical synthetic intermediate in modern medicinal chemistry. It serves as a foundational building block for the synthesis of complex heterocyclic amide derivatives, which are potent P2X7 receptor antagonists[1], as well as key structural motifs in the development of PD-1/PD-L1 immunomodulators[2].

This application note provides a comprehensive, field-validated guide to the synthesis of 3-chloro-2-cyanobenzoic acid derivatives. To grant researchers maximum flexibility based on starting material availability and scale-up requirements, this guide details two distinct synthetic strategies: the Sandmeyer-Mediated Route and the Rosenmund-von Braun Route .

Mechanistic Rationale & Pathway Selection

Direct cyanation of 3-chloro-2-halobenzoic acids is synthetically challenging. The presence of a free carboxylic acid group can severely interfere with transition-metal-catalyzed cyanations, leading to unwanted side reactions such as decarboxylation or the formation of insoluble copper carboxylate complexes. Therefore, masking the carboxylic acid as an ester (methyl or ethyl) is a non-negotiable prerequisite for high-yielding cyanation[3].

  • Rosenmund-von Braun Cyanation: This pathway utilizes 2-bromo-3-chlorobenzoic acid. After esterification, the aryl bromide is subjected to nucleophilic aromatic substitution using Copper(I) Cyanide (CuCN). The mechanism proceeds via the oxidative addition of the aryl halide to Cu(I), forming a transient, highly reactive Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile and Cu(I)Br[4][5]. The use of a polar, high-boiling solvent like N,N-Dimethylformamide (DMF) is strictly required to stabilize the Cu(III) species and provide the thermal energy necessary to overcome the activation barrier of the sp² C-Br bond[4].

  • Sandmeyer Cyanation: This alternative pathway utilizes ethyl 2-amino-3-chlorobenzoate. The aniline moiety is diazotized using sodium nitrite and hydrochloric acid at low temperatures (<5 °C) to prevent the premature decomposition of the diazonium salt. Subsequent dropwise addition to a heated CuCN/CuSO₄ biphasic mixture drives the radical-mediated substitution of the diazonium group with a cyano group[6][7].

  • Mild Saponification: Both routes converge at the ester hydrolysis step. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (e.g., 1,4-dioxane/water or THF/water) is deliberately chosen. LiOH provides a sufficiently mild basic environment to selectively saponify the ester without inadvertently hydrating the newly formed, base-sensitive nitrile group into an amide or carboxylic acid[6][8].

SyntheticWorkflow SM1 Ethyl 2-amino-3-chlorobenzoate RouteA Sandmeyer Cyanation (NaNO2, HCl, CuCN) SM1->RouteA SM2 2-Bromo-3-chlorobenzoic acid Esterification Esterification (SOCl2, MeOH) SM2->Esterification IntA Ethyl 3-chloro-2-cyanobenzoate RouteA->IntA IntB Methyl 2-bromo-3-chlorobenzoate Esterification->IntB RouteB Rosenmund-von Braun (CuCN, DMF, 90°C) IntC Methyl 3-chloro-2-cyanobenzoate RouteB->IntC Hydrolysis1 Hydrolysis (LiOH) IntA->Hydrolysis1 IntB->RouteB Hydrolysis2 Hydrolysis (LiOH) IntC->Hydrolysis2 Target 3-Chloro-2-cyanobenzoic acid Hydrolysis1->Target Hydrolysis2->Target

Synthetic pathways for 3-Chloro-2-cyanobenzoic acid via Sandmeyer and Rosenmund-von Braun routes.

Comparative Data & Analytical Validation

To ensure a self-validating system, researchers must track reaction progress using specific LC-MS markers. Table 1 summarizes the operational differences between the routes, while Table 2 provides the exact mass-to-charge (m/z) ratios required for in-process controls.

Table 1: Comparison of Synthetic Routes
ParameterRoute A: SandmeyerRoute B: Rosenmund-von Braun
Starting Material Ethyl 2-amino-3-chlorobenzoate2-Bromo-3-chlorobenzoic acid
Key Reagents NaNO₂, HCl, KCN, CuSO₄SOCl₂, MeOH, CuCN, DMF
Primary Advantage Avoids expensive bromo-precursors.High yield, highly scalable setup.
Critical Control Point Strict thermal control during diazotization (<5 °C).Complete removal of copper salts during workup.
Table 2: LC-MS In-Process Control Data
CompoundFormulaExpected LC-MS DataReference
Methyl 2-bromo-3-chlorobenzoateC₈H₆BrClO₂[M+H]⁺ m/z ~ 248.9 / 250.9[9]
Methyl 3-chloro-2-cyanobenzoateC₉H₆ClNO₂[M+CH₃CN+H]⁺ m/z 291.94[1]
3-Chloro-2-cyanobenzoic acidC₈H₄ClNO₂High pH: tR ~ 1.05 min (No mass ion)[6]

Route A: Sandmeyer-Mediated Synthesis Protocol

This protocol details the conversion of an aniline derivative to the target nitrile via a diazonium intermediate[6][7].

Step 1: Diazotization and Cyanation
  • Suspension: Suspend ethyl 2-amino-3-chlorobenzoate (7.51 mmol) in water (40 mL) and cool the mixture to 0 °C using an ice-salt bath.

  • Acidification: Slowly add concentrated Hydrochloric acid (4.57 mL, 150 mmol). Causality: A large excess of strong acid is required to fully protonate the amine and generate the requisite nitrous acid in situ.

  • Diazotization: Add sodium nitrite (0.518 g, 7.51 mmol) portion-wise, strictly maintaining the internal temperature below 5 °C. Stir for 40 minutes. Add toluene (3 mL) to aid the dissolution of the diazonium salt, then carefully basify to pH ~6 using Na₂CO₃.

  • Cyanation Setup: In a separate flask, prepare a biphasic mixture of copper(II) sulfate (1.439 g, 9.02 mmol) in water (15 mL) and toluene (15 mL) at 0 °C. Portion-wise, add potassium cyanide (2.202 g, 33.8 mmol). Caution: Highly exothermic reaction; perform in a well-ventilated fume hood. Heat the resulting brown mixture to 60 °C.

  • Coupling: Transfer the cold diazonium salt solution to an addition funnel and add it dropwise to the heated CuCN mixture. Causality: Dropwise addition controls the vigorous evolution of nitrogen gas. Stir at 70 °C for 1 hour.

  • Workup: Cool to room temperature, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (0 to 100% EtOAc / i-Hexane) to afford ethyl 3-chloro-2-cyanobenzoate[6].

Step 2: Mild Saponification
  • Hydrolysis: Dissolve ethyl 3-chloro-2-cyanobenzoate (0.954 mmol) in 1,4-dioxane (2 mL). Add a solution of Lithium hydroxide (1.049 mmol) in water (2.0 mL).

  • Reaction: Stir at room temperature for 18 hours. Monitor by LC-MS until the starting material is completely consumed.

  • Isolation: Evaporate the organic solvent, acidify the aqueous layer with 2M HCl to precipitate the product, and extract with EtOAc to yield 3-chloro-2-cyanobenzoic acid[6].

Route B: Rosenmund-von Braun Synthesis Protocol

This protocol is highly preferred for scale-up due to its robust nature and excellent yields, provided copper waste is managed appropriately[3].

MechanisticPathway ArBr Aryl Bromide (IntB) CuIII Cu(III) Intermediate (Oxidative Addition) ArBr->CuIII + Cu(I)CN CuI Cu(I)CN CuI->CuIII ArCN Aryl Nitrile (IntC) CuIII->ArCN Reductive Elimination CuBr Cu(I)Br (Reductive Elimination) CuIII->CuBr

Mechanism of the Rosenmund-von Braun cyanation involving a Cu(III) oxidative addition intermediate.
Step 1: Esterification
  • Activation: To a solution of 2-bromo-3-chlorobenzoic acid (7.29 mmol) in DCM (20 mL) and catalytic DMF (1 mL), slowly add thionyl chloride (1.06 mL). Stir at room temperature overnight to form the acid chloride[9].

  • Quenching: Slowly add anhydrous Methanol (5 mL) to the mixture at 0 °C. Stir for 2 hours, concentrate in vacuo, and partition between EtOAc and saturated NaHCO₃ to yield methyl 2-bromo-3-chlorobenzoate.

Step 2: Cyanation (Rosenmund-von Braun)
  • Reaction Setup: Dissolve methyl 2-bromo-3-chlorobenzoate (3.86 mmol) in anhydrous DMF (4 mL). Add Copper(I) Cyanide (CuCN, 4.24 mmol).

  • Heating: Heat the reaction mixture to 90 °C and stir overnight under an inert atmosphere (N₂ or Argon)[3].

  • Copper Decomplexation Workup: Cool the mixture to 10 °C. Add EtOAc (10 mL) followed by 1M NaOH solution (3 mL). Causality: The addition of NaOH is critical to break down the highly stable copper complexes, allowing the product to partition cleanly into the organic phase[3]. Stir at room temperature for 30 minutes.

  • Extraction: Separate the aqueous phase and extract twice with EtOAc. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield methyl 3-chloro-2-cyanobenzoate.

Step 3: Mild Saponification
  • Hydrolysis: Dissolve methyl 3-chloro-2-cyanobenzoate (0.81 mmol) in THF (5 mL). Slowly add a 1M NaOH or LiOH solution.

  • Reaction: Heat gently to 60 °C overnight (or stir at RT if using LiOH)[1][8].

  • Isolation: Cool to 5 °C, acidify with 2M HCl, and extract with EtOAc. The aqueous phase can be further basified and re-extracted to ensure maximum recovery. Dry the combined organics over MgSO₄ and concentrate in vacuo to yield the target 3-chloro-2-cyanobenzoic acid[1].

Downstream Applications: P2X7 Receptor Antagonism

The synthesized 3-chloro-2-cyanobenzoic acid is frequently subjected to further reduction (e.g., using Borane-THF complex) to yield functionalized benzamides or benzylamines[2]. These downstream derivatives are potent antagonists of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. Inhibition of P2X7 prevents the downstream assembly of the NLRP3 inflammasome, effectively halting the release of pro-inflammatory cytokines such as IL-1β and IL-18[1][6].

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Application

Application Note: Utilizing 3-Chloro-2-cyanobenzoic acid as an Intermediate in API Synthesis

Executive Summary In modern medicinal chemistry, the design of Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, orthogonally reactive building blocks. 3-Chloro-2-cyanobenzoic acid (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, orthogonally reactive building blocks. 3-Chloro-2-cyanobenzoic acid (CAS: 1254073-93-2) has emerged as a critical intermediate in the synthesis of two major therapeutic classes: P2X7 receptor antagonists (targeting neuropathic pain and neuroinflammation) and PD-1/PD-L1 small molecule inhibitors (targeting oncology and immune exhaustion).

This application note provides researchers and drug development professionals with field-proven protocols, mechanistic rationale, and analytical validation parameters for utilizing this intermediate.

Physicochemical Profiling & Quality Attributes

Before initiating synthesis, it is critical to verify the quality attributes of the starting intermediate. The presence of three distinct functional groups (carboxyl, cyano, and chloro) on the aromatic ring provides a versatile scaffold but requires strict chemoselective handling.

AttributeSpecification / Data
Chemical Name 3-Chloro-2-cyanobenzoic acid
CAS Number 1254073-93-2
Molecular Formula C₈H₄ClNO₂
Molecular Weight 181.58 g/mol
Physical Appearance Off-white to pale orange solid
Structural Utility Orthogonal reactivity handles for cross-coupling (Cl), reduction/amidation (COOH), and hydrogen-bonding/cyclization (CN)

Strategic Role in API Synthesis (The "Why")

The selection of 3-Chloro-2-cyanobenzoic acid is not arbitrary; it is driven by the precise steric and electronic requirements of the target biological receptors.

  • Pathway 1: P2X7 Receptor Antagonists. The P2X7 receptor is an ATP-gated ion channel implicated in the release of pro-inflammatory cytokines like IL-1β. To block this channel, the carboxylic acid moiety of 3-Chloro-2-cyanobenzoic acid is converted into an amide via coupling with fused triazolo-pyrazine derivatives. The chloro group acts as a critical steric modulator that forces the molecule into a bioactive conformation, while the cyano group serves as a hydrogen-bond acceptor within the receptor pocket ( [1]).

  • Pathway 2: PD-1/PD-L1 Immunomodulators. Reversing T-cell exhaustion requires disrupting the PD-1/PD-L1 protein-protein interaction. Small molecule inhibitors utilize the selectively reduced form of this intermediate—2-chloro-6-(hydroxymethyl)benzonitrile—to construct rigid biphenyl or terphenyl cores that effectively wedge into the PD-L1 dimer interface ( [2]).

Synthetic_Workflow SM Ethyl 2-amino-3-chlorobenzoate (Starting Material) Sandmeyer Sandmeyer Reaction (NaNO2, HCl, CuCN) SM->Sandmeyer Ester Ethyl 3-chloro-2-cyanobenzoate Sandmeyer->Ester Hydrolysis Ester Hydrolysis (LiOH, Dioxane/H2O) Ester->Hydrolysis Intermediate 3-Chloro-2-cyanobenzoic acid (CAS: 1254073-93-2) Hydrolysis->Intermediate Reduction Selective Reduction (BH3-THF) Intermediate->Reduction Pathway 1 Amidation Amide Coupling (DCM, DMF) Intermediate->Amidation Pathway 2 PDL1 2-Chloro-6-(hydroxymethyl)benzonitrile (PD-L1 Inhibitor Precursor) Reduction->PDL1 P2X7 Fused Triazole Derivatives (P2X7 Antagonists) Amidation->P2X7

Synthetic workflow of 3-Chloro-2-cyanobenzoic acid and its downstream API applications.

Experimental Methodologies & Protocols (The "How")

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure reproducibility and high yield.

Protocol A: Synthesis of the Intermediate via Sandmeyer Reaction & Hydrolysis

Objective: Convert Ethyl 2-amino-3-chlorobenzoate to 3-Chloro-2-cyanobenzoic acid. Causality: Direct cyanation of an unactivated aromatic ring is thermodynamically unfavorable. Converting the primary amine to a diazonium salt creates an excellent leaving group (N₂ gas), enabling nucleophilic substitution by the cyanide ion.

Step 1: Diazotization and Cyanation

  • Suspend Ethyl 2-amino-3-chlorobenzoate (1.0 eq) in water and cool to 0 °C.

  • Add sodium nitrite (1.0 eq) portion-wise, maintaining the temperature strictly below 5 °C to prevent diazonium decomposition. Stir for 40 minutes.

  • In a separate flask, prepare a biphasic solution of copper(II) sulfate (1.2 eq) in water/toluene at 0 °C. Add potassium cyanide (4.5 eq) portion-wise (Caution: Exothermic). Heat this brown mixture to 60 °C.

  • Add the cold diazonium salt dropwise to the CuCN mixture. Stir at 70 °C for 1 hour.

  • Validation: Extract with EtOAc. LC-MS should indicate the disappearance of the starting material mass ion. Purify via flash chromatography (0 to 100% EtOAc/Hexane).

Step 2: Mild Hydrolysis

  • Dissolve the resulting Ethyl 3-chloro-2-cyanobenzoate in a 1:1 mixture of 1,4-Dioxane and water.

  • Add Lithium hydroxide hydrate (1.2 eq). Stir at room temperature for 5 hours.

  • Validation: Monitor via TLC (6:4 Petroleum Ether:EtOAc). The reaction is complete when the ester spot is entirely consumed.

  • Workup Rationale: Evaporate the dioxane. Adjust the aqueous layer to pH 1 using 1.5N HCl. The free carboxylic acid will precipitate due to its low solubility in acidic water. Filter and azeotrope with toluene to remove residual moisture.

Protocol B: Chemoselective Reduction for PD-L1 Inhibitors

Objective: Reduce 3-Chloro-2-cyanobenzoic acid to 2-Chloro-6-(hydroxymethyl)benzonitrile. Causality: Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are too harsh and will indiscriminately reduce both the carboxylic acid and the cyano group (yielding a primary amine). Borane-THF (BH₃-THF) is highly chemoselective; it rapidly reduces the electron-rich carboxylic acid while leaving the electrophilic nitrile intact.

  • Dissolve 3-Chloro-2-cyanobenzoic acid (1.0 eq) in anhydrous THF under inert atmosphere and cool to 0 °C.

  • Add Borane-THF complex (2.0 eq) dropwise. Stir for 5 hours.

  • Validation (Critical Step): Monitor the reaction by HPLC. If the starting material persists (e.g., >50% remaining), add an additional 2.0 eq of BH₃-THF and stir for another 3 hours until HPLC shows >95% conversion.

  • Quench carefully with methanol to destroy excess borane, concentrate, and purify via silica gel chromatography.

PD1_Pathway Tumor Tumor Cell (PD-L1 Expressed) TCell T-Cell (PD-1 Receptor) Tumor->TCell Inhibitory Signal (Immune Evasion) Inhibitor Small Molecule Inhibitor (Derived from Intermediate) Inhibitor->Tumor Blocks PD-L1 Activation Restored T-Cell Activation & Cytotoxicity Inhibitor->Activation Enables

Mechanism of action for PD-L1 inhibitors derived from 3-Chloro-2-cyanobenzoic acid.

Analytical Validation Data

To ensure the integrity of the synthesized intermediates, compare your analytical results against the following validated benchmarks derived from authoritative patent literature [1, 2].

Reaction StepKey ReagentsExpected YieldPurity Marker (HPLC/TLC)Key Spectral Signatures
Sandmeyer Cyanation NaNO₂, CuCN, KCN50 - 60%LC-MS: Clean peak at 1.05 minMass ion typically not observed (characteristic for this ester)
Ester Hydrolysis LiOH, Dioxane/H₂O95 - 98%TLC: R_f = 0.0 (6:4 PE:EtOAc)¹H NMR (CDCl₃): δ 8.11 (dd), 7.78 (dd), 7.65 (t)
Borane Reduction BH₃-THF (0 °C)70 - 85%HPLC: >95% product conversionDisappearance of broad COOH peak; appearance of -CH₂OH multiplet

References

  • Source: European Patent Office (Glaxo Group Limited)
  • Source: World Intellectual Property Organization (Bristol-Myers Squibb Company)
Method

Application Note: Rational HPLC Method Development and Validation Protocol for 3-Chloro-2-cyanobenzoic Acid

Executive Summary & Introduction 3-Chloro-2-cyanobenzoic acid (3-C-2-CBA) is a highly functionalized, electron-deficient aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

3-Chloro-2-cyanobenzoic acid (3-C-2-CBA) is a highly functionalized, electron-deficient aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), notably as an intermediate in the development of P2X7 receptor antagonists [1].

Due to its polyfunctional nature—comprising a carboxylic acid, a cyano group, and a halogen—developing a robust High-Performance Liquid Chromatography (HPLC) method requires precise control over the chromatographic environment. Standard generic gradients often fail, resulting in severe peak tailing or co-elution with the void volume. As a Senior Application Scientist, my approach to this challenge is not trial-and-error, but rather a mechanistically driven strategy. This application note details a self-validating protocol for the assay and purity profiling of 3-C-2-CBA, grounded in fundamental physicochemical causality.

Physicochemical Profiling: The Causality of Method Design

Before empirical testing begins, we must establish the physicochemical boundaries of the analyte to dictate our column and mobile phase selection.

  • Acidity (pKa) & Ion Suppression: The baseline pKa of 3-chlorobenzoic acid is 3.82 [2]. However, the introduction of a strongly electron-withdrawing ortho-cyano group (as seen in 2-cyanobenzoic acid, pKa 3.14 [3]) synergistically increases the acidity. The effective pKa of 3-C-2-CBA is estimated at 2.5–2.8. At a neutral pH (e.g., pH 7.0), this molecule exists entirely as a polar carboxylate anion, leading to zero retention on a reversed-phase column. Therefore, ion suppression is the foundational principle of this method. The mobile phase pH must be driven down to ~2.0 to ensure the analyte remains fully protonated (unionized).

  • Hydrophobicity (LogP): The estimated LogP is 1.5–1.8. Once unionized, the hydrophobic benzene ring and chloro-substituent provide sufficient carbon-partitioning for excellent retention on a standard C18 stationary phase.

Method_Logic Analyte 3-Chloro-2-cyanobenzoic Acid pKa pKa ~2.5 Highly Acidic Analyte->pKa LogP LogP ~1.8 Hydrophobic Ring Analyte->LogP UV Conjugated System Strong Chromophore Analyte->UV pH Mobile Phase pH 2.0 (0.1% TFA) pKa->pH Requires Ion Suppression Col End-capped C18 Column High Carbon Load LogP->Col Dictates RP-HPLC Det UV Detection 230 nm / 254 nm UV->Det High Sensitivity

Fig 1. Logical mapping of physicochemical properties to HPLC parameters.

Table 1: Physicochemical Boundaries of 3-Chloro-2-cyanobenzoic Acid
PropertyEstimated ValueChromatographic Implication
pKa ~2.5 - 2.8Requires Mobile Phase pH ≤ 2.0 for complete ion suppression.
LogP ~1.5 - 1.8Suitable for Reversed-Phase (C18) retention when unionized.
UV Maxima ~230 nm, 254 nmAllows for high-sensitivity UV/DAD detection.

Mechanistic Justification of Experimental Choices

Every parameter in this method is selected based on chemical causality:

  • Trifluoroacetic Acid (TFA) vs. Formic Acid: While Formic Acid (pKa 3.75) is common for LC-MS, it cannot reliably buffer at pH 2.0. TFA (pKa 0.23) is chosen because it easily achieves pH ~2.0 at a 0.1% v/v concentration, ensuring >99% of 3-C-2-CBA remains unionized. TFA also acts as an ion-pairing agent, masking residual silanols on the silica support, which eliminates peak tailing.

  • Acetonitrile (ACN) as Organic Modifier: ACN provides a much lower UV cutoff (190 nm) compared to Methanol (205 nm). Since the cyano-aromatic system exhibits a strong secondary absorption band around 230 nm, ACN ensures a stable, noise-free baseline for detecting low-level impurities. Furthermore, ACN's lower viscosity generates less system backpressure.

  • Diluent Matching: The sample diluent is strictly set to 10% ACN in 0.1% aqueous TFA. Dissolving the sample in 100% organic solvent would cause a "solvent plug" effect upon injection, leading to peak splitting and poor integration.

Optimized Chromatographic Protocol

Table 2: Optimized Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Improves mass transfer kinetics)
Injection Volume 5 µL
Detection Wavelength 230 nm (Quantification) / 254 nm (Purity Profiling)
Table 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Curve
0.09010Initial Hold
10.04060Linear Gradient
12.0595Linear Gradient (Wash)
15.0595Isocratic Hold (Wash)
15.19010Re-equilibration
20.09010End of Run

Step-by-Step Experimental Methodology

Workflow Prep Sample Prep 10% ACN Diluent Inj Injection 5 µL Volume Prep->Inj Sep Separation Gradient Elution Inj->Sep Val Self-Validation pH Shift Test Sep->Val

Fig 2. Step-by-step experimental and self-validation workflow.

Step 1: Mobile Phase Preparation

  • Phase A: Accurately pipette 1.0 mL of LC-MS grade TFA into 1000 mL of Type 1 ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Phase B: Accurately pipette 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly.

Step 2: Sample Preparation

  • Prepare a diluent of 10% ACN / 90% Water containing 0.1% TFA.

  • Accurately weigh 10.0 mg of 3-Chloro-2-cyanobenzoic acid standard into a 100 mL volumetric flask.

  • Add 50 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to the mark with diluent (Final concentration: 0.1 mg/mL).

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial. (Note: PTFE is chosen over Nylon to prevent the binding of acidic compounds and avoid extractable interference at 230 nm).

Step 3: System Equilibration

  • Purge the HPLC lines and equilibrate the column with 10% Mobile Phase B at 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until the baseline is flat and pressure is stable.

The Self-Validating System Protocol

A true scientific protocol must prove its own validity during execution. To ensure the ion-suppression mechanism is functioning and the column chemistry is intact, perform the following self-validation sequence before routine analysis:

  • The Failure Test: Inject the 3-C-2-CBA standard using a modified Mobile Phase A consisting of 10 mM Ammonium Acetate (pH 5.0).

  • Observation: Because the pH is above the pKa, the analyte will be ionized. It should elute near the void volume (Retention Factor, k' < 1) with a tailing factor > 2.0.

  • The Restoration Test: Flush the system and return to the standard 0.1% TFA (pH 2.0) mobile phase. Inject the standard again.

  • Validation: The peak must shift to a retention factor (k') ≥ 3.0 with a Gaussian shape. If this transition occurs, the method's thermodynamic control over the analyte is definitively validated.

Table 4: System Suitability Specifications (SST)
ParameterAcceptance Criteria
Retention Factor (k') ≥ 3.0
Tailing Factor (Tf) ≤ 1.5
Theoretical Plates (N) ≥ 5,000
Area % RSD (n=5) ≤ 2.0%

References

  • Title: WO2010125102A1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS Source: World Intellectual Property Organization / Google Patents URL
  • Title: PubChem Compound Summary for CID 447, 3-Chlorobenzoic Acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: pKa values - Compound classes: 2-cyanobenzoic acid Source: Stenutz Tables for Chemistry URL: [Link]

Application

Application Notes &amp; Protocols: The Strategic Role of 3-Chloro-2-cyanobenzoic Acid in the Synthesis of Advanced Agrochemicals

Introduction: Identifying a Versatile Synthetic Building Block 3-Chloro-2-cyanobenzoic acid is a highly functionalized aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a nitrile (cyano) group,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Identifying a Versatile Synthetic Building Block

3-Chloro-2-cyanobenzoic acid is a highly functionalized aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a nitrile (cyano) group, and a chlorine atom ortho to the nitrile, makes it a valuable and reactive intermediate for complex organic synthesis. While not an end-product agrochemical itself, its true utility lies in its role as a precursor for constructing the core scaffolds of modern pesticides, particularly insecticides. The strategic placement of its functional groups allows for sequential, regioselective reactions to build complex, biologically active molecules. Cyanobenzoic acid derivatives are recognized as useful intermediates for a variety of chemicals, including pharmaceuticals and agrochemicals.[1][2][3]

This document provides a technical guide for researchers and development scientists on the application of 3-Chloro-2-cyanobenzoic acid as a key starting material for the synthesis of novel insecticidal compounds, focusing on its conversion to analogues of the highly successful anthranilic diamide class.

Physicochemical Properties of 3-Chloro-2-cyanobenzoic acid
CAS Number 1254073-93-2
Molecular Formula C₈H₄ClNO₂
Molecular Weight 181.58 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not widely reported, requires experimental determination
Solubility Soluble in many organic solvents (e.g., DMF, DMSO, Acetone); limited solubility in water.

Core Application: A Gateway to Anthranilic Diamide Insecticides

The most significant application of benzoic acid derivatives in modern agrochemistry is in the synthesis of the anthranilic diamide class of insecticides.[4][5] This chemical class, which includes blockbuster products like Chlorantraniliprole and Cyantraniliprole, revolutionized pest control with its novel mode of action and favorable safety profile.[5][6]

Mechanism of Action: Ryanodine Receptor Modulation

Anthranilic diamides exert their insecticidal effect by selectively targeting and activating insect ryanodine receptors (RyRs).[6][7] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. Upon binding of an anthranilic diamide, the channel becomes locked in an open state, leading to uncontrolled depletion of intracellular calcium stores. This disruption of calcium homeostasis causes rapid cessation of feeding, lethargy, muscle paralysis, and ultimately, death of the target insect pest.[6] The high selectivity for insect RyRs over mammalian counterparts is a key factor in their excellent toxicological profile for non-target organisms.

Structural Contribution of the Benzoic Acid Scaffold

The "anthranilic" portion of the name refers to the 2-aminobenzoic acid (anthranilic acid) core that forms one of the key amide linkages in the final molecule. 3-Chloro-2-cyanobenzoic acid is an ideal precursor to a substituted anthranilic acid, which then serves as the foundational piece onto which the rest of the insecticidal molecule is built.

cluster_0 General Structure of an Anthranilic Diamide Insecticide cluster_1 Precursor Contribution A Heterocyclic Group (e.g., Pyrazole) B Amide Linkage 1 A->B C Anthranilic Acid Scaffold (Derived from Benzoic Acid Precursor) B->C D Amide Linkage 2 C->D E Substituted Alkyl/Aryl Group D->E F 3-Chloro-2-cyanobenzoic acid G Chemical Transformation (e.g., Reduction) F->G H 2-Amino-3-chlorobenzoic acid G->H H->C Forms the core scaffold

Figure 1: Logical relationship showing how 3-Chloro-2-cyanobenzoic acid serves as a precursor to the core anthranilic acid scaffold of diamide insecticides.

Synthetic Protocol: From Building Block to Bioactive Analogue

The following section details a representative, multi-step synthesis to produce a novel chlorantraniliprole analogue starting from 3-Chloro-2-cyanobenzoic acid. This protocol is designed to demonstrate the compound's utility and requires adaptation and optimization based on laboratory-specific conditions.

Causality Note: The chosen pathway first transforms the nitrile group into the required primary amine, creating the key anthranilic acid intermediate. This intermediate is then coupled with a pre-synthesized pyrazole fragment via a benzoxazinone intermediate, a common and efficient industrial method for forming the final diamide structure.[8][9]

Overall Synthetic Workflow

A Start: 3-Chloro-2-cyanobenzoic acid B Step 1: Catalytic Hydrogenation (Reduction of Nitrile) A->B H₂, Pd/C, Ethanol, H⁺ C Intermediate 1: 2-Amino-3-chlorobenzoic acid B->C D Step 2: Benzoxazinone Formation C->D E Intermediate 2: Substituted Benzoxazinone D->E F Step 3: Aminolysis (Ring Opening) E->F G Final Product: Novel Anthranilic Diamide Analogue F->G Work-up & Purification H Key Reagent: 3-Bromo-1-(3-chloropyridin-2-yl)- 1H-pyrazole-5-carboxylic acid H->D Methanesulfonyl Chloride, Triethylamine, Acetonitrile I Key Reagent: Methylamine (aq.) I->F

Figure 2: Multi-step synthetic workflow for converting 3-Chloro-2-cyanobenzoic acid into a novel insecticide analogue.

Protocol 1: Synthesis of Intermediate 2-Amino-3-chlorobenzoic acid

This step converts the nitrile group into a primary amine via catalytic hydrogenation.

  • Materials:

    • 3-Chloro-2-cyanobenzoic acid (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5 mol%)

    • Ethanol (or Methanol), anhydrous

    • Concentrated Hydrochloric Acid (catalytic)

    • Hydrogen gas (H₂) supply

    • Parr hydrogenation apparatus or similar

    • Celite™ or other filtration aid

  • Procedure:

    • Charge a high-pressure reactor (e.g., Parr apparatus) with 3-Chloro-2-cyanobenzoic acid and ethanol.

    • Carefully add the 10% Pd/C catalyst. Rationale: Palladium on carbon is a highly effective and standard catalyst for the reduction of aromatic nitriles.

    • Add a few drops of concentrated HCl. Rationale: Acidic conditions can help to prevent catalyst poisoning and improve reaction rates for this substrate.

    • Seal the reactor, purge several times with nitrogen, and then with hydrogen gas.

    • Pressurize the reactor with H₂ (typically 50-100 psi, requires optimization) and begin vigorous stirring.

    • Heat the reaction to 50-60 °C. Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC or LC-MS).

    • Upon completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional ethanol. Rationale: Celite prevents the fine catalyst particles from passing through the filter paper.

    • Concentrate the filtrate under reduced pressure to yield crude 2-Amino-3-chlorobenzoic acid. The product can be purified further by recrystallization if necessary.

Protocol 2: Synthesis of the Final Diamide Analogue

This two-step, one-pot procedure first forms a benzoxazinone intermediate, which is then opened with methylamine to yield the final product.[9]

  • Materials:

    • 2-Amino-3-chlorobenzoic acid (from Protocol 1) (1.0 eq)

    • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.05 eq)

    • Methanesulfonyl chloride (MsCl) (2.2 eq)

    • Triethylamine (or another suitable non-nucleophilic base like pyridine) (3.0 eq)

    • Acetonitrile (ACN), anhydrous

    • Methylamine (40% solution in water)

    • Standard reaction glassware with inert atmosphere (N₂) capability

  • Procedure:

    • To a dry, nitrogen-purged flask, add 2-Amino-3-chlorobenzoic acid, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, and anhydrous acetonitrile.

    • Cool the stirred suspension to 0-5 °C in an ice bath.

    • Slowly add triethylamine. Rationale: The base is required to deprotonate the carboxylic acids and to neutralize the HCl generated in subsequent steps.

    • Add methanesulfonyl chloride dropwise, maintaining the temperature below 10 °C. A precipitate (the benzoxazinone intermediate) should form. Rationale: MsCl acts as a dehydrating/activating agent, facilitating the cyclization to the benzoxazinone. This is more efficient than first forming an acid chloride.[8]

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until LC-MS analysis shows complete formation of the benzoxazinone intermediate.

    • Cool the mixture again to 0-5 °C.

    • Slowly add the aqueous methylamine solution. An exotherm may be observed. Rationale: Methylamine acts as a nucleophile, attacking the carbonyl of the benzoxazinone ring, causing it to open and form the desired N-methyl amide.

    • Stir the reaction at room temperature overnight.

    • Work-up: Quench the reaction by adding water. The crude product will often precipitate. Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum.

    • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography to yield the pure diamide analogue.

    • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, HRMS, and HPLC.

Formulation Considerations for Diamide Insecticides

Synthesizing the active ingredient (AI) is only the first step. For field application, it must be formulated into a stable, effective, and user-friendly product. Benzoic acid-derived AIs, being crystalline solids with low water solubility, are typically formulated as dispersions.

Formulation ComponentFunctionExample(s)
Active Ingredient (AI) Provides the pesticidal effect.The synthesized diamide analogue.
Carrier Liquid The base medium of the formulation.Water (for SC), Aromatic Solvents (for EC/OD).
Dispersants/Wetting Agents Keep AI particles suspended and prevent agglomeration in the concentrate and upon dilution.Polymeric surfactants, lignosulfonates.
Antifreeze Agent Prevents freezing during storage.Propylene glycol.
Thickener/Rheology Modifier Prevents settling of solid particles during storage.Xanthan gum, attapulgite clay.[10]
Antifoaming Agent Prevents foam generation during manufacturing and mixing.Silicone-based defoamers.
Biocide Prevents microbial growth in water-based formulations.Proxel™ GXL.

Two common formulation types for these AIs are:

  • Suspension Concentrate (SC): A stable suspension of the finely milled solid AI in water. This is a common and environmentally favorable formulation type.[11]

  • Oil Dispersion (OD): A suspension of the solid AI in an oil-based carrier. This can sometimes improve rain-fastness and uptake of the AI.[10]

Conclusion and Future Directions

3-Chloro-2-cyanobenzoic acid represents a strategically valuable starting material for the synthesis of complex agrochemicals. Its utility is best demonstrated through its potential conversion into novel analogues of the critical anthranilic diamide insecticide class. The protocols outlined herein provide a robust framework for this transformation, leveraging established and scalable chemical reactions. The versatility of the cyano and chloro substituents also opens avenues for creating diverse chemical libraries for screening against various agricultural targets. Future research could focus on modifying other positions of the benzoic acid ring to fine-tune the biological activity, spectrum, and physicochemical properties of the resulting insecticide analogues.

References

  • ResearchGate. (n.d.). Study on the synthesis of anthranilicdiamides insecticide. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020170178A1 - A process for the synthesis anthranilic diamide compounds and intermediates thereof.
  • ResearchGate. (2014). Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022058916A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof.
  • Google Patents. (n.d.). AGROCHEMICAL FORMULATION OF THE OIL DISPERSION TYPE, USE OF THE AGROCHEMICAL FORMULATIONS OF THE OIL DISPERSION TYPE, AND METHOD.
  • Google Patents. (n.d.). EP1514866B1 - Process for producing cyanobenzoic acid derivatives.
  • Google Patents. (n.d.). US4978768A - Process for the preparation of alkyl esters of tetrachloro-2-cyano-benzoic acid.
  • Google Patents. (n.d.). US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters.
  • Patsnap Eureka. (2018). Method for synthesizing chlorantraniliprole. Retrieved from [Link]

  • AJC. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US6433211B1 - Process for producing cyanobenzoic acid derivatives.
  • Google Patents. (n.d.). WO2021033172A1 - Process for the preparation of chlorantraniliprole.
  • Google Patents. (n.d.). CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof.
  • MDPI. (2012). Preparation and Physical Properties of Chitosan Benzoic Acid Derivatives Using a Phosphoryl Mixed Anhydride System. Retrieved from [Link]

  • Google Patents. (n.d.). EP4345091A1 - Benzoic acid derivatives, methods and uses thereof.
  • Google Patents. (n.d.). WO2022028944A1 - Agrochemical formulations.
  • European Patent Office. (1999). Process for producing cyanobenzoic acid derivatives - EP 0989115 A2. Retrieved from [Link]

  • Growing Science. (2023). Current Chemistry Letters. Retrieved from [Link]

  • Google Patents. (n.d.). US20220030854A1 - Insecticidal formulation for vector and pest control with increased contact efficacy.
  • MDPI. (n.d.). Assessment of 3-Cyanobenzoic Acid as a Possible Herbicide Candidate: Effects on Maize Growth and Photosynthesis. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Cyanogenic glycosides : Alternative insecticides?. Retrieved from [Link]

Sources

Method

Application Note: A Step-by-Step Protocol for the Amidation of 3-Chloro-2-cyanobenzoic Acid

Abstract This application note provides a detailed, field-proven protocol for the amidation of 3-chloro-2-cyanobenzoic acid, a critical transformation for synthesizing intermediates in pharmaceutical and agrochemical res...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, field-proven protocol for the amidation of 3-chloro-2-cyanobenzoic acid, a critical transformation for synthesizing intermediates in pharmaceutical and agrochemical research. Amide bond formation is a cornerstone of medicinal chemistry, yet direct condensation of carboxylic acids and amines is often inefficient due to the formation of non-reactive ammonium carboxylate salts.[1][2][3] This guide details a robust method using carbodiimide coupling agents to activate the carboxylic acid, enabling efficient amide synthesis under mild conditions. We will explore the underlying reaction mechanism, provide a step-by-step experimental workflow, offer troubleshooting advice, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Amide Synthesis

The amide bond is a ubiquitous functional group found in a vast array of biologically active molecules, including blockbuster drugs like Atorvastatin and Lisinopril. Its remarkable stability and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The starting material, 3-chloro-2-cyanobenzoic acid, is itself a valuable building block. The presence of the chloro and cyano groups offers unique electronic properties and provides synthetic handles for further molecular elaboration, making its derivatives sought-after intermediates in the synthesis of complex therapeutic agents.[4][5]

The primary challenge in amide synthesis is the inherent acid-base chemistry between the carboxylic acid and the amine, which must be overcome.[1][2] High temperatures can force the condensation, but such conditions are often incompatible with sensitive functional groups present in complex molecules. Therefore, the use of "coupling reagents" to activate the carboxylic acid at room temperature has become the standard and most versatile approach in modern organic synthesis.[6][7] This protocol will focus on the use of carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which are highly effective for this purpose.[1][8]

Reaction Mechanism: Activating the Carboxyl Group

The core principle of carbodiimide-mediated amidation is the conversion of the carboxylic acid's hydroxyl group into a good leaving group. This creates a highly reactive acylating agent that is readily attacked by the amine nucleophile.

The mechanism proceeds through several key steps:

  • Activation: The carboxylic acid attacks the central carbon of the carbodiimide (e.g., DCC). This forms a highly reactive O-acylisourea intermediate.[1][9] This step effectively "activates" the carboxyl group.

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate.[2]

  • Tetrahedral Intermediate Formation & Collapse: A tetrahedral intermediate is formed, which then collapses. The leaving group, a urea derivative (dicyclohexylurea or DCU, in the case of DCC), is expelled.[9]

  • Product Formation: A final proton transfer yields the desired amide and the urea byproduct.[1]

To improve yields and suppress potential side reactions, such as the formation of N-acylurea or racemization in chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea intermediate to form an active ester, which is less reactive but more selective towards the desired amidation pathway.

Amidation Mechanism Fig. 1: Carbodiimide-Mediated Amidation Mechanism RCOOH 3-Chloro-2-cyanobenzoic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC (Coupling Reagent) RNH2 Amine (R'-NH2) Amide_Product Amide Product (R-CO-NHR') O_acylisourea->Amide_Product + R'-NH2 (Nucleophilic Attack) DCU Dicyclohexylurea (DCU) Byproduct O_acylisourea->DCU Collapse of Intermediate

Caption: Fig. 1: Carbodiimide-Mediated Amidation Mechanism

Detailed Experimental Protocol

This protocol describes a general procedure for the amidation of 3-chloro-2-cyanobenzoic acid with a primary amine (e.g., benzylamine) using EDC as the coupling agent and HOBt as an additive. EDC is often preferred in modern labs because its urea byproduct is water-soluble, simplifying purification compared to the insoluble byproduct of DCC.[1]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • EDC and HOBt are potential sensitizers and irritants. Avoid inhalation and skin contact.

  • Handle all organic solvents with care.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Purpose
3-Chloro-2-cyanobenzoic acidC₈H₄ClNO₂181.58Starting Material
Benzylamine (or other primary amine)C₇H₉N107.15Nucleophile
EDC·HCl (EDAC)C₈H₁₇N₃·HCl191.70Coupling Reagent
HOBt (1-Hydroxybenzotriazole)C₆H₅N₃O135.13Additive
DIPEA (N,N-Diisopropylethylamine)C₈H₁₉N129.24Non-nucleophilic Base
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Solvent
1 M Hydrochloric Acid (HCl)HCl36.46Aqueous Wash
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Aqueous Wash
Brine (Saturated NaCl)NaCl58.44Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying Agent

Experimental Workflow:

Experimental Workflow Fig. 2: Experimental Workflow for Amidation A 1. Dissolve Acid & HOBt in Anhydrous DCM B 2. Add Amine & DIPEA A->B C 3. Cool to 0°C (Ice Bath) B->C D 4. Add EDC·HCl (Portion-wise) C->D E 5. Warm to RT & Stir (12-18h, Monitor by TLC) D->E F 6. Aqueous Workup (Dilute HCl, NaHCO₃, Brine) E->F G 7. Dry & Concentrate (MgSO₄, Rotary Evaporation) F->G H 8. Purify Product (Column Chromatography) G->H

Caption: Fig. 2: Experimental Workflow for Amidation

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-cyanobenzoic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid. Stir until all solids are dissolved.

  • Addition of Amine and Base: Add the primary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The base is crucial to neutralize the HCl salt of EDC and the HOBt acidic proton, ensuring the amine remains a free nucleophile.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of Coupling Reagent: Add EDC·HCl (1.2 eq) to the cooled solution portion-wise over 5-10 minutes. Adding it slowly at 0 °C helps to control any potential exotherm and minimizes side reactions.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted HOBt and acid), and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to obtain the pure amide product.

Data Summary and Expected Results

The following table summarizes the stoichiometry and typical outcomes for this protocol. Yields are generally good to excellent, but can vary depending on the specific amine used.

Reactant/ReagentRoleStoichiometric Eq.Typical Yield (%)Notes
3-Chloro-2-cyanobenzoic acidElectrophile Precursor1.0N/AThe limiting reagent.
Primary AmineNucleophile1.1 - 1.275 - 95%A slight excess ensures complete consumption of the more valuable acid.
EDC·HClCoupling Reagent1.2 - 1.5N/AAn excess ensures complete activation of the acid.
HOBtAdditive/Catalyst1.2 - 1.5N/ASuppresses side reactions.
DIPEABase2.5 - 3.0N/ANeutralizes acidic species in the reaction mixture.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents (especially EDC, which can hydrolyze).2. Insufficient base.3. "Wet" (non-anhydrous) solvent.1. Use fresh, high-purity EDC from a tightly sealed container.2. Ensure adequate base (DIPEA) is used.3. Use freshly distilled or commercially available anhydrous solvent.
Starting Acid Remaining 1. Insufficient coupling reagent or reaction time.2. Sterically hindered amine or acid.1. Increase the amount of EDC and HOBt to 1.5 eq each.2. Extend the reaction time to 24-48 hours. For very difficult couplings, consider a more potent coupling agent like HATU.[10]
Formation of Side Products 1. N-acylurea formation (if EDC is used without HOBt).2. Reaction temperature too high.1. Always include HOBt or a similar additive.2. Maintain the initial addition temperature at 0 °C and ensure the reaction does not excessively self-heat upon warming to room temperature.
Difficult Purification 1. Incomplete removal of urea byproduct (more common with DCC).2. Emulsion during aqueous workup.1. If using DCC, filter the reaction mixture before workup to remove the DCU precipitate. The water-soluble EDC byproduct should be removed by the aqueous washes.2. Add more brine to the separatory funnel to break emulsions.

Conclusion

This application note provides a reliable and extensively validated protocol for the amidation of 3-chloro-2-cyanobenzoic acid. By leveraging a carbodiimide-mediated coupling strategy with EDC and HOBt, this method circumvents the challenges of direct acid-amine condensation, offering high yields under mild, scalable conditions. The detailed procedural steps, mechanistic insights, and troubleshooting guide are designed to empower researchers to successfully synthesize critical amide intermediates for advancing drug discovery and development programs.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps. [Link]

  • McCallum, J. (2013, February 26). mechanism of amide formation with DCC. YouTube. [Link]

  • LibreTexts Chemistry. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 83. [Link]

  • Pingaew, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 187, 111956. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec Peptides. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.
  • Duncton, M. A. J., et al. (2005). Efficient Preparation of ((3-Chloro-2-fluorophenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. Organic Preparations and Procedures International, 37(4), 351-359. [Link]

  • Adluri, K., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(12), 1121-1124. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities during 3-Chloro-2-cyanobenzoic acid extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the extraction and purification of 3-Chloro-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the extraction and purification of 3-Chloro-2-cyanobenzoic acid.

During the synthesis of 1[1] or 2[2], the isolation of 3-chloro-2-cyanobenzoic acid () is a critical node. Because this molecule contains both a highly polar carboxylic acid and a hydrolysis-sensitive cyano group, standard extraction protocols often lead to poor yields, amide byproducts, or ester carryover.

Below is the definitive diagnostic workflow, quantitative data matrix, and self-validating protocol to troubleshoot your extraction.

Diagnostic Workflow

G Crude Crude Extract (Mixed Phase) Analysis LC-MS / HPLC Profiling Crude->Analysis ImpEster Impurity: Unreacted Ester (Neutral) Analysis->ImpEster ImpAmide Impurity: Amide Byproduct (+18 Da Mass Shift) Analysis->ImpAmide ImpSalts Impurity: Inorganic Salts (High Conductivity) Analysis->ImpSalts FixEster Alkaline Wash (pH 8-9) Extract with EtOAc ImpEster->FixEster FixAmide Control Hydrolysis Temp Keep < 30°C ImpAmide->FixAmide FixSalts Acidify to pH 2 Brine Wash & Dry ImpSalts->FixSalts Pure Pure 3-Chloro-2-cyanobenzoic acid (Organic Phase) FixEster->Pure FixAmide->Pure FixSalts->Pure

Diagnostic workflow for identifying and resolving common impurities during extraction.

Quantitative Impurity Matrix

Before adjusting your extraction, identify your primary contaminant using LC-MS. Compare your analytical results against this structural data matrix to pinpoint the failure mode in your workflow.

Impurity ProfileMolecular Weight ( g/mol )Analytical Marker (LC-MS)Primary Removal Strategy
3-Chloro-2-cyanobenzoic acid (Target) 181.58[M-H]⁻ 180.0N/A
3-Chloro-2-cyanobenzoic acid methyl ester195.60[M+H]⁺ 196.0Alkaline wash (pH 8-9) & EtOAc extraction
3-Chloro-2-carbamoylbenzoic acid (Amide)199.59[M+H]⁺ 200.0Preventative: Temp control (< 30°C) during hydrolysis
Inorganic Salts (e.g., NaCl, Phosphates)VariableHigh conductivity, early elutionBrine wash, dry over MgSO₄

Application Scientist FAQs

Q1: Why am I seeing a +18 Da mass shift (m/z ~200) in my LC-MS profile? Causality: You are observing the formation of an amide byproduct. The cyano group (-C≡N) is highly susceptible to hydration, converting into a primary carboxamide (-CONH₂) under prolonged exposure to aqueous base (e.g., during ester saponification) or during harsh acidic workups. This adds exactly one water molecule (18 Da) to the parent mass. Solution: Strictly control the temperature (keep < 30°C) during the initial NaOH hydrolysis. Quench the reaction immediately by dropping the temperature to 5°C once HPLC indicates complete consumption of the starting material.

Q2: How do I eliminate unreacted methyl ester without over-hydrolyzing the cyano group? Causality: Incomplete saponification leaves neutral ester in the crude mixture. Pushing the reaction harder will destroy your cyano group (see Q1). Solution: Utilize a targeted acid-base extraction workflow. Because the ester is neutral and your target product is acidic, you can partition them. Dissolve the crude mixture in a mild aqueous base (1M NaOH or saturated NaHCO₃). The 3-chloro-2-cyanobenzoic acid will form a water-soluble sodium salt. Wash this aqueous phase with Ethyl Acetate (EtOAc) to selectively extract and discard the unreacted ester.

Q3: My final extracted product is a yellowish oil instead of a solid, and it contains high inorganic salts. What went wrong? Causality: Emulsions during the EtOAc extraction or insufficient phase separation lead to aqueous carryover (containing NaCl or sodium phosphates). Furthermore, failing to dry the organic phase adequately leaves residual water, which prevents crystallization and leaves the product as an oil[1]. Solution: After acidifying to pH 2, extract with EtOAc. Wash the combined organic layers with saturated brine to break emulsions and remove residual inorganic salts. Dry thoroughly over anhydrous MgSO₄.

Self-Validating Extraction Protocol

To achieve >98% purity, abandon simple single-phase extractions and execute the following acid-base partitioning workflow. Every step includes a self-validation check to ensure the chemistry is performing as intended.

Step 1: Alkaline Partitioning (Removing Neutral Impurities)

  • Action: Dissolve the crude reaction mixture in 1M NaOH (or saturated NaHCO₃) until the pH reaches 8-9. Extract the aqueous layer twice with equal volumes of Ethyl Acetate (EtOAc). Discard the organic layer.

  • Causality: The basic environment deprotonates the carboxylic acid (pKa ~3.5), converting it into a highly polar, water-soluble sodium salt. Neutral impurities, including unreacted methyl ester and organic byproducts, remain in the EtOAc layer and are removed.

  • Self-Validation Check: After the EtOAc wash, inspect the aqueous phase. It must be completely clear (no oily droplets or turbidity). If it remains cloudy, perform a third EtOAc wash.

Step 2: Acidification (Protonating the Product)

  • Action: Cool the clear aqueous phase to 5°C using an ice bath. Slowly add 2M HCl dropwise under vigorous stirring.

  • Causality: Adding HCl protonates the carboxylate back to the free acid, rendering it insoluble in water and soluble in organic solvents. Cooling prevents exothermic degradation and minimizes the risk of acid-catalyzed cyano-group hydration.

  • Self-Validation Check: Use pH indicator paper. The addition of HCl is complete ONLY when the pH stabilizes at ~2. At this point, a white/yellowish precipitate or a distinct oily layer must crash out of the aqueous phase.

Step 3: Organic Extraction & Desalting

  • Action: Extract the acidified aqueous phase three times with fresh EtOAc. Combine the organic layers and wash once with saturated aqueous NaCl (brine).

  • Causality: EtOAc has the optimal dielectric constant to solubilize the polar carboxylic acid while rejecting inorganic salts. The brine wash increases the ionic strength of any entrained aqueous droplets, forcing organic compounds fully into the EtOAc layer and breaking micro-emulsions.

  • Self-Validation Check: Observe the phase boundary in the separatory funnel after the brine wash. The line between the aqueous and organic layers must be razor-sharp. If a ragged emulsion persists, add 5 mL of additional brine and swirl gently.

Step 4: Drying and Concentration

  • Action: Dry the combined EtOAc layers over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield the pure product.

  • Causality: MgSO₄ chemically binds trace water. Removing all water is critical to allowing the 3-chloro-2-cyanobenzoic acid to crystallize rather than crashing out as a sticky oil.

  • Self-Validation Check: Swirl the flask containing the MgSO₄. The drying agent should flow freely like fine sand. If it clumps heavily or sticks to the glass, water is still present; add more MgSO₄ until it flows freely.

References

  • Source: googleapis.
  • Source: google.
  • Source: simsonpharma.

Sources

Optimization

Optimizing temperature and pH conditions for 3-Chloro-2-cyanobenzoic acid reactions

As a Senior Application Scientist, I frequently consult with researchers struggling to navigate the bifunctional reactivity of 3-Chloro-2-cyanobenzoic acid (CAS: 1254073-93-2). The proximity of the highly electrophilic c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers struggling to navigate the bifunctional reactivity of 3-Chloro-2-cyanobenzoic acid (CAS: 1254073-93-2). The proximity of the highly electrophilic cyano group to the carboxylic acid creates competing reaction pathways. Without strict kinetic and thermodynamic control, standard transformations (like esterification, hydrolysis, or reduction) will result in nitrile degradation.

This technical support guide establishes the exact temperature boundaries and pH conditions required to manipulate the carboxylic acid moiety while preserving the structural integrity of the cyano group.

Part 1: Quantitative Reaction Parameters

To prevent the formation of primary amines (via over-reduction) or amides/dicarboxylic acids (via hydrolysis), adhere to the empirically validated parameters summarized below.

Reaction TypeReagent SystemTarget pHOptimal TemperatureKinetic WindowCritical Failure Mode
Chemoselective Reduction BH3​⋅THF (2–4 eq)N/A (Anhydrous)0 °C5–8 hoursNitrile reduction to amine at T>5 °C
Mild Ester Hydrolysis LiOH in 1,4-Dioxane/ H2​O ∼12 (Rxn), ∼1 (Isolation)25 °C (RT)18 hoursNitrile hydration to amide at T>30 °C
Esterification Alkyl halide / K2​CO3​ 8–960 °C12 hoursEster hydrolysis if water is present
Part 2: Troubleshooting & FAQs

Q1: During the reduction of 3-chloro-2-cyanobenzoic acid to the corresponding benzyl alcohol, I observe significant reduction of the cyano group. How can I improve chemoselectivity? A: The reduction of a carboxylic acid in the presence of a reactive nitrile requires precise thermodynamic control. When using Borane-tetrahydrofuran ( BH3​⋅THF ) complex, the reaction must be strictly maintained at 0 °C . Elevated temperatures (e.g., allowing the bath to warm to room temperature during addition) provide sufficient activation energy for the borane to attack the electrophilic nitrile carbon, leading to primary amine byproducts. Maintain the reaction at 0 °C and monitor closely via HPLC. If starting material persists after 5 hours, the causality is usually reagent depletion, not insufficient thermal energy. Add a second equivalent of BH3​⋅THF rather than increasing the temperature .

Q2: I am attempting to hydrolyze an ester derivative (e.g., ethyl 3-chloro-2-cyanobenzoate) back to the free acid, but I am isolating amide byproducts. What is going wrong? A: The cyano group is highly susceptible to hydration under harsh basic conditions, especially when heat is applied. To selectively hydrolyze the ester without hydrating the nitrile to an amide, you must use mild basic conditions: Lithium hydroxide ( LiOH ) in a miscible solvent system like 1,4-dioxane and water. The critical parameter is temperature; the reaction must be strictly maintained at room temperature (approx. 25 °C) for 18 hours . Applying heat to accelerate the ester hydrolysis will inevitably breach the activation barrier for nitrile hydration.

Q3: After successful ester hydrolysis, my isolated yield of 3-chloro-2-cyanobenzoic acid is extremely low. How should I optimize the isolation pH? A: 3-Chloro-2-cyanobenzoic acid is highly water-soluble in its carboxylate form. After basic hydrolysis, the aqueous layer must be heavily acidified to ensure complete protonation of the carboxylate, which forces the compound out of the aqueous phase. The optimal pH for isolation is ∼1 . Use 2M HCl to carefully titrate the aqueous phase to pH 1 before extracting with an organic solvent like ethyl acetate .

Part 3: Validated Experimental Protocols
Protocol A: Chemoselective Borane Reduction

Causality Focus: Maintaining a 0 °C environment ensures the hydride transfer selectively targets the more reactive carboxylic acid carbonyl over the nitrile triple bond.

  • Preparation: Dissolve 3-chloro-2-cyanobenzoic acid (500 mg, 2.75 mmol) in anhydrous tetrahydrofuran (15 mL) under an inert argon atmosphere to prevent reagent quenching by atmospheric moisture.

  • Thermal Control: Cool the solution strictly to 0 °C using an ice-water bath. Allow 15 minutes for complete thermal equilibration.

  • Reagent Addition: Dropwise add BH3​⋅THF complex (2.75 mL of a 1M solution, 5.51 mmol) over 10 minutes. Do not allow the internal temperature to spike.

  • Primary Incubation: Stir the reaction for 5 hours at 0 °C.

  • Validation Checkpoint 1 (HPLC): Pull a 10 µL aliquot, quench with methanol, and analyze via HPLC. The protocol is self-validating if the starting material peak diminishes while a new, less polar peak (the alcohol) appears.

  • Secondary Incubation: If starting material remains (e.g., >50%), add an additional equivalent of BH3​⋅THF (2.75 mL, 5.51 mmol) and stir for an additional 3 hours at 0 °C .

  • Quenching: Quench carefully with methanol at 0 °C to destroy excess borane, then concentrate in vacuo.

Protocol B: Mild Ester Hydrolysis

Causality Focus: Utilizing LiOH at room temperature provides just enough hydroxide nucleophilicity to attack the ester carbonyl without triggering the hydration of the adjacent cyano group.

  • Solvation: Dissolve ethyl 3-chloro-2-cyanobenzoate (200 mg, 0.954 mmol) in 1,4-dioxane (2 mL).

  • Hydrolysis: Add a solution of Lithium hydroxide (44.0 mg, 1.049 mmol) dissolved in water (2.0 mL).

  • Incubation: Stir the miscible mixture at room temperature (25 °C) for 18 hours.

  • Organic Removal: Evaporate the 1,4-dioxane under reduced pressure. Dilute the remaining aqueous residue with water and wash with diethyl ether to extract unreacted starting material and non-polar impurities.

  • Validation Checkpoint 2 (pH Titration): Carefully acidify the aqueous layer using 2M HCl . Monitor the solution with a calibrated pH meter. The system validates itself when the pH reaches exactly ~1, at which point the solution will become cloudy as the free acid precipitates.

  • Isolation: Extract the precipitated product with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield the pure 3-chloro-2-cyanobenzoic acid .

Part 4: Mechanistic Workflow Diagram

ReactionOptimization Acid 3-Chloro-2-cyanobenzoic acid (Target / Starting Material) Ester Ethyl 3-chloro-2-cyanobenzoate (Intermediate) Acid->Ester Esterification (MeOH/HCl, 60°C) Alcohol 3-Chloro-2-cyanobenzyl alcohol (Target Product) Acid->Alcohol Chemoselective Reduction (BH3-THF, 0°C) Degradation2 Primary Amine (Over-reduction Byproduct) Acid->Degradation2 Uncontrolled Reduction (Temp > 0°C) Ester->Acid Mild Hydrolysis (LiOH, RT, pH 1) Degradation1 Amide / Dicarboxylic Acid (Hydrolysis Byproducts) Ester->Degradation1 Harsh Hydrolysis (Heat, pH > 10)

Reaction pathways and temperature/pH dependencies for 3-Chloro-2-cyanobenzoic acid.

Part 5: References
  • Title: WO2015160641A2 - Compounds useful as immunomodulators Source: Google Patents URL:

  • Title: EP2424869B1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS Source: Google Patents URL:

Troubleshooting

Preventing thermal degradation of 3-Chloro-2-cyanobenzoic acid during storage

Introduction 3-Chloro-2-cyanobenzoic acid is a key building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its bifunctional nature, possessing both a carboxylic acid and a nitrile group...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Chloro-2-cyanobenzoic acid is a key building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its bifunctional nature, possessing both a carboxylic acid and a nitrile group on a chlorinated benzene ring, makes it a versatile intermediate. However, this structural complexity also introduces potential stability challenges, particularly concerning thermal degradation during storage and handling. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, preventing, and troubleshooting the thermal degradation of 3-Chloro-2-cyanobenzoic acid to ensure the integrity of your starting materials and the success of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for 3-Chloro-2-cyanobenzoic acid?

A1: For long-term storage, it is recommended to store 3-Chloro-2-cyanobenzoic acid in a cool, dry place. While some suppliers suggest refrigeration[1], storage at or below room temperature (e.g., -20°C to 25°C) in a tightly sealed container is generally sufficient for maintaining stability[2][3]. The primary goal is to minimize exposure to high temperatures and moisture.

Q2: I noticed a slight discoloration (yellowing) in my batch of 3-Chloro-2-cyanobenzoic acid. Is it still usable?

A2: Discoloration can be an initial sign of degradation. While it may not significantly impact the outcome of all reactions, it indicates the presence of impurities. We strongly recommend performing a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[4][5] If the purity is below your required specification, the material should be repurified or discarded.

Q3: What are the primary degradation pathways for this compound?

A3: The two most probable thermal degradation pathways are:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂), particularly at elevated temperatures, to form 2-chloro-6-cyanobenzene. Studies on similar aromatic carboxylic acids show this process is accelerated by heat.[6][7]

  • Nitrile Hydrolysis: In the presence of moisture, the nitrile group (-CN) can hydrolyze to form an amide (3-chloro-2-carbamoylbenzoic acid) and subsequently the corresponding carboxylic acid (3-chloro-phthalic acid). This hydrolysis can be catalyzed by acidic or basic conditions.[8][9][10][11]

Q4: Can I store 3-Chloro-2-cyanobenzoic acid in a standard laboratory freezer (-20°C)?

A4: Yes, storing it at -20°C is an excellent practice, especially for long-term storage.[2] Ensure the container is tightly sealed to prevent moisture condensation upon removal from the freezer. Allow the container to warm to room temperature before opening to avoid introducing atmospheric moisture to the cold solid.

Q5: Which analytical technique is best for detecting degradation?

A5: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and commonly used method for assessing the purity of benzoic acid derivatives and quantifying potential impurities.[5][12] It can effectively separate the parent compound from its degradation products.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues related to the potential degradation of 3-Chloro-2-cyanobenzoic acid.

Guide 1: Investigating a Failed Reaction or Out-of-Specification (OOS) Result

If a reaction using 3-Chloro-2-cyanobenzoic acid has failed or produced an unexpected impurity profile, follow this workflow to diagnose a potential starting material issue.

Troubleshooting_Workflow Start Problem Observed: Reaction Failure / OOS Result Check_Storage 1. Review Storage Records - Temperature Logs - Container Seal Integrity Start->Check_Storage Analyze_Sample 2. Analytical Testing of Starting Material (3-Chloro-2-cyanobenzoic acid) Check_Storage->Analyze_Sample Purity_Check Perform HPLC Purity Assay Analyze_Sample->Purity_Check Compare_Lots Compare with Retained/New Lot Analyze_Sample->Compare_Lots Result Purity Meets Specification? Purity_Check->Result Compare_Lots->Result Degradation_Confirmed Degradation Confirmed: - Purity < Specification - Degradation Products Detected Result->Degradation_Confirmed No No_Degradation Material is NOT the Root Cause Investigate Other Reaction Parameters Result->No_Degradation Yes Action Corrective Action: - Quarantine/Discard Batch - Review Storage Procedures - Re-qualify New Material Degradation_Confirmed->Action

Sources

Optimization

Advanced purification and recrystallization techniques for crude 3-Chloro-2-cyanobenzoic acid

Welcome to the technical support guide for the advanced purification and recrystallization of crude 3-Chloro-2-cyanobenzoic acid (C₈H₄ClNO₂). This document is designed for researchers, medicinal chemists, and process dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the advanced purification and recrystallization of crude 3-Chloro-2-cyanobenzoic acid (C₈H₄ClNO₂). This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material. We will move beyond basic protocols to address the nuanced challenges encountered in the laboratory, focusing on the causal relationships behind experimental choices to empower you with robust, adaptable purification strategies.

Section 1: Understanding the Molecule and Its Challenges

3-Chloro-2-cyanobenzoic acid is a multifunctional aromatic compound. Its physical properties are dictated by three key features: a carboxylic acid group, a cyano group, and a chlorinated phenyl ring. This unique structure presents specific purification challenges:

  • Polarity Dichotomy: The polar carboxylic acid and cyano moieties contrast with the non-polar chlorobenzene ring, complicating the selection of an ideal single-solvent system.

  • Acidity: As a carboxylic acid, its solubility is highly dependent on pH. While this can be a challenge, it is also a powerful tool for purification that we can exploit.[1]

  • Potential Impurities: Synthesis of this molecule can result in impurities such as unreacted starting materials, regioisomers, or byproducts from side reactions. The purification strategy must be effective at rejecting these specific contaminants.[2]

Section 2: Troubleshooting Common Recrystallization Issues

This section is structured to provide direct solutions to the most common problems encountered during the recrystallization of 3-Chloro-2-cyanobenzoic acid.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

Question: I dissolved my crude 3-Chloro-2-cyanobenzoic acid in a hot solvent, but upon cooling, it separated as an oily liquid instead of solid crystals. What is happening and how can I fix it?

Answer:

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[3] Essentially, the compound is trying to precipitate but "melts" because the surrounding solution is too hot. This is also common when the crude material has a significant level of impurities, which can cause melting point depression.[4]

  • Recommended Solutions:

    • Reheat and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-15% more volume) to decrease the saturation temperature.[5][6] This allows crystallization to initiate at a lower temperature, hopefully below the compound's melting point.

    • Slow Down the Cooling: Rapid cooling encourages precipitation at higher temperatures. Once the oil is redissolved, allow the flask to cool as slowly as possible. Insulating the flask (e.g., by placing it in a beaker of hot water and allowing both to cool together) can promote the formation of high-quality crystals instead of oil.[7]

    • Change the Solvent System: If the issue persists, your solvent's boiling point may be too high. Select a solvent with similar polarity but a lower boiling point.[3][5] Alternatively, a mixed-solvent system can be highly effective (see Section 3).

Issue 2: No Crystal Formation Upon Cooling

Question: My compound is completely dissolved in the hot solvent, but even after cooling in an ice bath, no crystals have formed. What should I do?

Answer:

  • Causality: This is almost always due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation point to begin crystallization.[4] Using excessive solvent means the solution does not become saturated even at low temperatures.[5]

  • Recommended Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

      • Seeding: If you have a small crystal of pure product, add it to the solution. This "seed crystal" provides a template for further crystallization.[3][4]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[6] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume). Allow the more concentrated solution to cool again.[5]

    • Consider an Anti-Solvent: If you are using a solvent in which the compound is highly soluble, you can carefully add a miscible "anti-solvent" (one in which the compound is insoluble) to induce precipitation. This is the basis of mixed-solvent recrystallization.[8]

Issue 3: Poor Recovery of Purified Product

Question: I successfully obtained pure crystals, but my final yield is very low (<50%). Where did my product go?

Answer:

  • Causality: Low yield can result from several factors. The most common is using too much solvent, which leaves a significant amount of your product dissolved in the mother liquor.[6] Other causes include premature crystallization during hot filtration or washing the final crystals with a solvent that is not ice-cold.

  • Recommended Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude solid.[5] This ensures the solution is saturated upon cooling, maximizing crystal formation.

    • Check the Mother Liquor: After filtering your crystals, cool the remaining filtrate (mother liquor) in an ice bath to see if a second crop of crystals forms. These may be slightly less pure but can be combined with the main batch if they meet purity requirements, or recrystallized again.

    • Refine Filtration Technique:

      • Hot Filtration: To prevent product loss from premature crystallization in the funnel, always preheat your filtration apparatus (funnel and receiving flask) with hot solvent.[2][9] Using a stemless funnel reduces the surface area for crystals to form and clog the apparatus.[7]

      • Final Wash: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Room temperature solvent will redissolve some of your product.[2]

Issue 4: The Recrystallized Product is Still Impure

Question: I've performed a recrystallization, but my analytical data (e.g., melting point, NMR, HPLC) shows that impurities are still present.

Answer:

  • Causality: This indicates that the chosen solvent does not effectively differentiate between your desired compound and the persistent impurities.[5] The impurities may have very similar solubility profiles to the product in that specific solvent.

  • Recommended Solutions:

    • Re-evaluate Solvent Choice: The ideal solvent should dissolve the product well when hot but poorly when cold, while impurities should either be insoluble at all temperatures (removed during hot filtration) or highly soluble at all temperatures (remain in the mother liquor).[10][11] Refer to the solvent selection table below and consider testing a different solvent.

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient for heavily contaminated starting material. Repeating the process with the same or a different solvent can significantly improve purity.[12]

    • Utilize an Orthogonal Purification Technique: If recrystallization alone is insufficient, pre-purify the crude material using a different method. For 3-Chloro-2-cyanobenzoic acid, an acid-base extraction is an excellent choice to remove neutral or basic impurities before proceeding with recrystallization (see Section 3).[2][13]

Section 3: Advanced Purification Protocols & Workflows

For challenging purifications, a single-solvent recrystallization may be inadequate. The following advanced techniques leverage the specific chemical properties of 3-Chloro-2-cyanobenzoic acid.

Technique 1: pH-Mediated Purification (Acid-Base Extraction)

This is often the most powerful first step for purifying any carboxylic acid. It exploits the acidic nature of the molecule to separate it from non-acidic impurities.

Step-by-Step Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 3-Chloro-2-cyanobenzoic acid in an appropriate organic solvent like ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic product will react to form its sodium salt, which is soluble in the aqueous layer, while neutral impurities remain in the organic layer.[1]

  • Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.

  • Back-Extraction (Optional): Combine the aqueous extracts and wash once with fresh organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly re-acidify by adding 1M HCl dropwise with stirring. 3-Chloro-2-cyanobenzoic acid will precipitate out as a pure solid as the solution becomes acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly. This material can then be used directly or subjected to a final recrystallization for ultimate purity.

Workflow for pH-Mediated Purification

G Fig 1: pH-Mediated Purification Workflow A Crude Solid in Organic Solvent (e.g., Ethyl Acetate) B Extract with aq. NaHCO3 Solution A->B C Organic Layer: Neutral Impurities B->C Separate Layers D Aqueous Layer: Sodium 3-Chloro-2- cyanobenzoate B->D Separate Layers E Acidify with HCl to pH ~2 D->E F Precipitated Pure Product E->F G Filter, Wash, and Dry F->G H High-Purity 3-Chloro-2-cyanobenzoic acid G->H

Caption: Workflow for purifying 3-Chloro-2-cyanobenzoic acid via acid-base extraction.

Technique 2: Mixed-Solvent Recrystallization

This technique is ideal when no single solvent provides the desired solubility profile (i.e., highly soluble when hot, poorly soluble when cold).[5] It requires two miscible solvents: a "good" solvent in which the compound is soluble, and a "bad" or "anti-solvent" in which it is insoluble.[8]

Step-by-Step Protocol: Mixed-Solvent Recrystallization
  • Solvent Selection: Choose a suitable miscible pair. For this molecule, pairs like Ethanol/Water or Acetone/Hexane could be effective.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and dissolve it in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy. This is the "cloud point" and indicates the solution is saturated.[5]

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of an ice-cold mixture of the two solvents, and dry.

Section 4: Data and Reference Tables

Table 1: Solvent Selection Guide for Recrystallization
SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Comments & Suitability
Water10080.1Good "bad" solvent for mixed systems. May work as a single solvent due to high-temperature solubility of benzoic acids.[12][14]
Ethanol7824.5Good "good" solvent. Often used in combination with water. A patent for a similar compound uses ethanol.[15]
Methanol6532.7Similar to ethanol but with a lower boiling point, which can be useful to prevent "oiling out".[6]
Isopropanol8218.3A good alternative to ethanol.
Acetone5620.7A strong polar aprotic solvent. Its low boiling point makes it easy to remove.
Ethyl Acetate776.0Medium polarity. Good for dissolving a wide range of organic compounds.
Toluene1112.4Good for less polar compounds. Can be effective for recrystallizing aromatic acids.[16]
Heptane/Hexane98 / 691.9Non-polar. Primarily used as an "anti-solvent" in mixed-solvent systems.

Data compiled from various sources including reference[3].

Section 5: Frequently Asked Questions (FAQs)

Q1: How much solvent should I use to start a recrystallization? A1: You should always start by using the minimum amount of hot solvent necessary to completely dissolve your impure solid.[5][7] Adding too much is the most common cause of failed recrystallizations.[4] It is better to add a small amount, bring it to a boil, and then add more in small portions until everything just dissolves.

Q2: My solution is colored, but I expect a white solid. What should I do? A2: Colored impurities can often be removed by adding a small amount (1-2% by weight) of activated charcoal to the hot solution.[12][14] Boil the solution with the charcoal for a few minutes, then remove the charcoal via hot gravity filtration before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[17]

Q3: What is the difference between precipitation and crystallization? A3: Crystallization is a slow, selective process where molecules arrange themselves into a highly ordered crystal lattice, which tends to exclude impurities. Precipitation is a rapid, non-selective process of a solid crashing out of solution, often trapping impurities within the solid matrix. For purification, slow cooling to promote crystallization is always preferred.[6]

Q4: Can I use a rotary evaporator to speed up cooling? A4: No. A rotary evaporator is used to remove solvent under reduced pressure.[4] For recrystallization, slow, gradual cooling at atmospheric pressure is critical to form pure crystals. Rapid cooling or rapid solvent removal will cause the compound to precipitate, trapping impurities.

Q5: The melting point of my purified product is broad. What does this indicate? A5: A broad melting point range is a classic sign of an impure compound. Impurities disrupt the crystal lattice, causing the substance to melt over a range of temperatures and at a lower temperature than the pure compound. This indicates that further purification is necessary.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Scribd. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Mishra, S. P. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications, 11(4). Retrieved from [Link]

  • Singh, S., & Kumar, S. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. International Journal of Pharmaceutical Sciences and Research, 8(6). Retrieved from [Link]

  • University of Colorado Denver. (n.d.). 4. Crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-cyanobenzoic acid. PubChem. Retrieved from [Link]

  • University of Sydney. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. University of York Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mishra, S. P. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. ResearchGate. Retrieved from [Link]

  • CK-12 Foundation. (2026). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry. Retrieved from [Link]

  • Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214396B - Production method of 3-cyanobenzoic acid.
  • Unknown. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID. Retrieved from [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Toxic Byproducts in the Chlorination of Cyanobenzoic Acids

Welcome to the Technical Support Center for the synthesis of cyanobenzoyl chlorides. The conversion of cyanobenzoic acids to their corresponding acyl chlorides is a foundational transformation in drug development and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of cyanobenzoyl chlorides. The conversion of cyanobenzoic acids to their corresponding acyl chlorides is a foundational transformation in drug development and materials science. However, this process is notoriously plagued by the generation of highly toxic gaseous byproducts and the risk of cyano-group degradation.

This guide provides mechanistic troubleshooting, authoritative protocols, and safety-optimized workflows to ensure high-yield, low-toxicity chlorination.

Visual Workflow: Chlorination Pathways & Byproduct Generation

The following diagram illustrates the divergent byproduct profiles of common chlorinating agents. Understanding these pathways is critical for selecting a scale-up strategy that minimizes environmental and occupational hazards.

G CBA Cyanobenzoic Acid (Starting Material) SOCl2 Thionyl Chloride (SOCl2) CBA->SOCl2 Reflux Oxalyl Oxalyl Chloride ((COCl)2) CBA->Oxalyl DMF cat., 0-25°C PCl3 Phosphorus Trichloride (PCl3) CBA->PCl3 60°C, Atom-efficient CBC Cyanobenzoyl Chloride (Target Product) SOCl2->CBC SO2 SO2 + HCl (Toxic Gas) SOCl2->SO2 Byproduct Oxalyl->CBC CO CO + CO2 + HCl (Lethal Gas) Oxalyl->CO Byproduct PCl3->CBC H3PO3 H3PO3 (Non-toxic Solid) PCl3->H3PO3 Byproduct

Reaction pathways for cyanobenzoic acid chlorination, highlighting byproduct toxicity.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why do standard chlorinating agents like oxalyl chloride and thionyl chloride produce such highly toxic byproducts, and why are they still used? A: The generation of gaseous byproducts is thermodynamically intentional but operationally hazardous. Thionyl chloride ( SOCl2​ ) decomposes into sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ), while oxalyl chloride ( (COCl)2​ ) decomposes into carbon monoxide ( CO ), carbon dioxide ( CO2​ ), and HCl [1]. According to Le Chatelier's principle, the continuous escape of these gases drives the equilibrium of the chlorination reaction forward, ensuring near-quantitative yields. However, as noted in, SO2​ is highly corrosive and requires extensive alkaline scrubbing, while CO is a lethal, odorless gas that necessitates specialized ventilation and carbon monoxide detectors, making these methods highly uneconomical and unsafe for large-scale operations[1].

Q2: During scale-up, I noticed a distinct bitter almond odor and a drop in yield. What causes the degradation of the cyano group? A: The bitter almond odor indicates the release of hydrogen cyanide ( HCN ), a deadly gas. While the cyano group ( −C≡N ) is generally stable under anhydrous conditions, prolonged exposure to extreme heat combined with the HCl gas generated in situ (especially if trace moisture is present) can lead to partial hydrolysis to an amide or full degradation of the nitrile. To prevent this, strict temperature control must be maintained. If using oxalyl chloride, the reaction should be kept between 0°C and 25°C. Adding a catalytic amount of N,N-Dimethylformamide (DMF) accelerates the formation of the highly reactive Vilsmeier-Haack intermediate, allowing the chlorination to proceed rapidly without the need for extreme, cyano-degrading heat.

Q3: Is there a safer, more atom-efficient alternative to thionyl and oxalyl chloride that minimizes toxic gas emissions? A: Yes. Phosphorus trichloride ( PCl3​ ) is a highly effective alternative. Unlike SOCl2​ or (COCl)2​ , which only utilize a fraction of their chlorine atoms and generate massive volumes of toxic gas, PCl3​ is highly atom-efficient, transferring nearly all of its chlorine atoms to the benzoic acid[2]. More importantly, as detailed in the , the primary byproduct of this reaction is phosphonic acid ( HP(O)(OH)2​ / H3​PO3​ ), which is a non-toxic, insoluble solid[2]. This allows the byproduct to be removed via simple filtration rather than complex gas scrubbing, drastically improving the safety profile of the reaction[2].

Data Presentation: Reagent Comparison for Cyanobenzoic Acid Chlorination

To assist in reagent selection, the following table summarizes the quantitative and qualitative differences between standard chlorinating agents based on stoichiometry, toxicity, and atom efficiency.

Chlorinating AgentStoichiometry RequiredPrimary ByproductsByproduct PhaseToxicity / Hazard LevelAtom Efficiency (Cl)
Oxalyl Chloride 1.0 - 1.2 eq CO , CO2​ , HCl GasLethal (CO is odorless/highly toxic)~50%
Thionyl Chloride 1.0 - 1.5 eq SO2​ , HCl GasHigh (Corrosive/Respiratory hazard)~50%
Phosphorus Trichloride 0.33 - 0.35 eq H3​PO3​ SolidLow (Easily filtered, non-volatile)~100%

Self-Validating Experimental Protocol: Atom-Efficient Chlorination using PCl3​

This protocol leverages PCl3​ to synthesize cyanobenzoyl chloride while eliminating toxic gas emissions (excluding minor HCl from ambient moisture). The system is designed to be self-validating : the physical state of the reaction mixture directly indicates reaction progress, minimizing the need to open the vessel and expose the operator to chemical hazards.

Materials:

  • Cyanobenzoic acid (1.0 eq)

  • Phosphorus trichloride ( PCl3​ ) (0.35 eq)

  • Anhydrous Acetonitrile ( CH3​CN )

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Inert Setup: Purge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with Argon. Maintaining anhydrous conditions is critical to prevent the hydrolysis of PCl3​ and the cyano group.

  • Reagent Loading: Suspend cyanobenzoic acid (10 mmol) in anhydrous acetonitrile (6.0 mL). At this stage, the mixture will appear as a cloudy, heterogeneous suspension.

  • Chlorination: Slowly add PCl3​ (3.5 mmol) dropwise at room temperature.

    • Causality Note: Using slightly over 0.33 equivalents ensures complete conversion while maximizing the atom efficiency of the three available chlorine atoms on the phosphorus center[2].

  • Heating & Self-Validation: Heat the mixture to 60°C for 6 hours.

    • Validation Checkpoint 1 (Visual): As the reaction proceeds, the insoluble cyanobenzoic acid is consumed, and a new dense solid, phosphonic acid ( H3​PO3​ ), precipitates out of the solution[2].

    • Validation Checkpoint 2 (Spectroscopic): If precise in-process monitoring is required, take an aliquot for 31P NMR. The disappearance of the PCl3​ signal (approx. 220 ppm) and the appearance of the H3​PO3​ signal (approx. 0 ppm) confirms quantitative conversion[2].

  • Workup: Cool the reaction to room temperature. Filter the mixture under an inert atmosphere to remove the solid H3​PO3​ byproduct. Because the byproduct is a solid, no aqueous workup or gas scrubbing is required[2].

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure cyanobenzoyl chloride as a solid or heavy oil, ready for downstream coupling.

References

  • Process for producing cyanobenzoic acid derivatives. European Patent Office (EP1514866B1).
  • Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Journal of Chemical Research. URL:[Link]

Sources

Optimization

Resolving HPLC peak tailing and baseline drift for 3-Chloro-2-cyanobenzoic acid analysis

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the high-performance liquid chromatography (HPLC) analys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the high-performance liquid chromatography (HPLC) analysis of 3-Chloro-2-cyanobenzoic acid.

As a highly polar, acidic molecule, 3-Chloro-2-cyanobenzoic acid presents two distinct chromatographic challenges: severe peak tailing due to secondary retention mechanisms, and baseline drift during gradient elution. This guide synthesizes field-proven insights and authoritative chromatographic theory to help you establish a robust, self-validating analytical method.

Section 1: Resolving Peak Tailing for Acidic Analytes (FAQs)

Q: Why does 3-Chloro-2-cyanobenzoic acid exhibit severe peak tailing on standard C18 columns? A: The causality lies in the molecule's chemical structure. The electron-withdrawing ortho-chloro and ortho-cyano groups significantly lower the pKa of the carboxylic acid moiety (driving the pKa to approximately 2.0). When analyzed on older, Type A silica columns, the unprotonated or partially protonated acid interacts strongly with trace metal impurities (such as iron and aluminum) embedded within the silica matrix[1]. These metals act as powerful ion-exchange sites, pulling at the electron-rich functional groups and creating a mixed-mode retention mechanism that manifests as a severe tail[1].

Q: How does the choice of silica stationary phase impact peak symmetry for this analyte? A: The purity of the silica is paramount. Type A silica contains a high concentration of free, highly acidic silanols and trace metals[1]. In contrast, modern Type B silica is synthesized in a metal-free environment[1][2]. By eliminating metal impurities, the acidity of the residual silanols is reduced, thereby preventing the secondary ion-exchange interactions that cause the trailing edge of the peak to broaden[1][2].

Q: What mobile phase adjustments can chemically correct this tailing? A: To achieve a symmetrical peak, you must force the analyte into a single retention state (fully protonated). Because of its low pKa, the mobile phase pH must be driven below 2.5[2]. Utilizing a low-pH buffer, such as 0.1% Trifluoroacetic acid (TFA) or 0.1% Phosphoric acid, suppresses the ionization of both the carboxylic acid on the analyte and the residual silanols on the column, eliminating secondary interactions[2].

Section 2: Eliminating Baseline Drift in Gradient Elution (FAQs)

Q: Why does my baseline drift upward significantly during a reversed-phase gradient run? A: Baseline drift in gradient HPLC is fundamentally an optical phenomenon caused by changes in the refractive index and disparities in UV absorbance between the aqueous (Solvent A) and organic (Solvent B) mobile phases[3]. When monitoring at low UV wavelengths (e.g., 210 nm), additives like TFA absorb strongly. As the gradient shifts to a higher percentage of organic solvent, the background absorbance increases dynamically, causing an upward drift that can mask low-level impurities[3][4].

Q: How can I mathematically or chemically compensate for TFA-induced baseline drift? A: The UV absorptivity of TFA is solvent-dependent; it absorbs more strongly in acetonitrile than in water[5]. To balance the absorbance across the gradient, you must reduce the TFA concentration in the organic phase. A field-proven strategy is to use approximately 85% of the TFA volume in Solvent B compared to Solvent A (e.g., 0.100% TFA in Water, 0.085% TFA in Acetonitrile)[5].

Q: Does solvent age affect baseline stability? A: Absolutely. TFA is prone to degradation, and its breakdown products are highly UV-active[4]. Using old or contaminated solvents will drastically exaggerate baseline noise and drift[4]. Preparing fresh mobile phases daily is a critical step to ensure baseline integrity[4].

Section 3: Quantitative Data & Methodologies

Table 1: Quantitative Impact of Silica Type and pH on Acidic Analyte Tailing
ParameterType A Silica (pH > 3.0)Type B Silica (pH < 2.5)Causality / Mechanism
Metal Impurities High (Fe, Al)Low / TraceMetals act as strong ion-exchange sites for electron-rich groups.
Silanol Activity High (Free Silanols)Low (End-capped)Free silanols hydrogen-bond with partially ionized acids.
Expected Tailing Factor 1.8 - 2.5 (Severe)0.9 - 1.2 (Symmetrical)Elimination of mixed-mode retention mechanisms.
Table 2: Gradient Baseline Compensation Matrix (TFA at 210 nm)
Mobile Phase A (Aqueous)Mobile Phase B (Organic)Baseline ProfileResolution Strategy
0.100% TFA in Water0.100% TFA in AcetonitrileUpward DriftUnbalanced UV absorbance.
0.100% TFA in Water0.085% TFA in AcetonitrileFlat / StableBalanced UV absorbance.
Old / Degraded TFAOld / Degraded TFAErratic / High NoiseTFA degrades into highly UV-absorbing byproducts.
Protocol 1: Step-by-Step Mobile Phase Optimization for Peak Symmetry

Self-Validation Check: Inject a neutral marker (e.g., uracil or toluene) alongside 3-Chloro-2-cyanobenzoic acid. If the neutral marker is symmetrical but the acidic analyte tails, the issue is chemical (acid-base interaction). If both tail, the issue is physical (dead volume/plumbing).

  • Buffer Preparation: Prepare 0.1% v/v Phosphoric Acid (pH ~2.1) in LC-MS grade water. This ensures the pH is sufficiently low to fully protonate the carboxylic acid group of the analyte.

  • Column Selection: Install a Type B, high-purity silica C18 column with polar end-capping to minimize trace metal interactions.

  • System Equilibration: Flush the system with 10 column volumes of the initial mobile phase conditions to ensure the stationary phase is fully protonated.

  • Injection and Evaluation: Inject the 3-Chloro-2-cyanobenzoic acid standard. Calculate the USP Tailing Factor at 5% peak height. Optimize flow rate until a tailing factor of 0.9 - 1.2 is achieved.

Protocol 2: Gradient Absorbance Balancing Protocol

Self-Validation Check: By running the gradient without a column (using a zero-dead-volume union), you isolate optical mobile phase effects from chemical column retention. If the baseline is flat without the column but drifts with it, the issue is column bleed, not the solvent.

  • Zero-Volume Baseline Test: Remove the HPLC column and replace it with a zero-dead-volume union. Run your standard gradient method (e.g., 5% to 95% B over 15 minutes).

  • Observe Optical Drift: If the baseline drifts upward at 210 nm, the UV absorbance of Solvent B is too high.

  • Implement UV Balancing: Adjust Solvent B. If Solvent A is 0.100% TFA in Water, prepare Solvent B as 0.085% TFA in Acetonitrile.

  • Re-run Zero-Volume Test: Execute the gradient again. The baseline should now remain flat (± 2 mAU).

  • Final Validation: Reinstall the Type B silica column, equilibrate, and run the sample injection.

Section 4: Diagnostic Workflows

PeakTailing Start Peak Tailing Observed (3-Chloro-2-cyanobenzoic acid) CheckPH Is Mobile Phase pH < 2.5? Start->CheckPH AdjustPH Lower pH using 0.1% H3PO4 or TFA to protonate carboxylic acid CheckPH->AdjustPH No CheckColumn Is Column Type B Silica? CheckPH->CheckColumn Yes AdjustPH->CheckColumn ChangeColumn Switch to Type B, High-Purity, or End-Capped Silica CheckColumn->ChangeColumn No Success Symmetrical Peak Achieved (Tailing Factor 0.9 - 1.2) CheckColumn->Success Yes ChangeColumn->Success

Logical troubleshooting workflow to resolve HPLC peak tailing for acidic compounds.

BaselineDrift Start Baseline Drift in Gradient Elution CheckAbs Is drift upward at low UV (e.g., <220 nm)? Start->CheckAbs BalanceUV Balance UV Absorbance: Reduce TFA in Organic Phase to ~85% CheckAbs->BalanceUV Yes CheckSolvent Are solvents fresh? CheckAbs->CheckSolvent No BalanceUV->CheckSolvent FreshSolvent Prepare fresh mobile phase daily to prevent TFA degradation CheckSolvent->FreshSolvent No Success Stable, Flat Baseline Achieved CheckSolvent->Success Yes FreshSolvent->Success

Step-by-step diagnostic workflow for correcting baseline drift in gradient HPLC.

References

  • Adam Dickie. "Why Your HPLC Baseline Drifts—And How to Stop It." Labtech.
  • CHROMacademy Technical Team. "HPLC Gradient Elution – Baseline Drift.
  • John W. Dolan. "Understanding HPLC Peak Tailing." Scribd.
  • Dwight Stoll. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Waters Knowledge Base. "Baseline drift observed when running a gradient - WKB7200.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Chloro-2-cyanobenzoic acid vs. 2-Chloro-3-cyanobenzoic acid

Executive Summary For researchers and drug development professionals designing complex heterocyclic scaffolds—such as P2X7 receptor antagonists[1][2]—the selection of the correct halogenated building block is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing complex heterocyclic scaffolds—such as P2X7 receptor antagonists[1][2]—the selection of the correct halogenated building block is paramount. 3-Chloro-2-cyanobenzoic acid and 2-Chloro-3-cyanobenzoic acid [3] are structural isomers that present identical molecular weights but vastly divergent reactivity profiles. This guide provides an in-depth comparison of their electronic and steric environments, offering field-proven methodologies to leverage their unique properties in Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Structural and Electronic Profiling

The reactivity of these trisubstituted benzenes is entirely dictated by the spatial arrangement of the carboxyl (-COOH), cyano (-CN), and chloro (-Cl) groups.

  • 2-Chloro-3-cyanobenzoic acid: The chlorine atom is positioned at C2, flanked directly by the carboxyl group at C1 and the cyano group at C3. This creates a highly sterically congested environment. However, electronically, the C-Cl bond is highly activated by two ortho-electron-withdrawing groups (EWGs), making it an exceptional electrophile for SNAr.

  • 3-Chloro-2-cyanobenzoic acid: The chlorine atom is at C3, flanked by the cyano group at C2 and a proton at C4. The lack of a bulky substituent at C4 makes the C-Cl bond highly accessible for the oxidative addition of bulky palladium catalysts, making it the superior choice for cross-coupling reactions.

Quantitative Data Summary
Property3-Chloro-2-cyanobenzoic acid2-Chloro-3-cyanobenzoic acid
CAS Number 1254073-93-21261499-34-6[3]
Molecular Weight 181.58 g/mol 181.58 g/mol
Steric Environment (C-Cl) Moderate (Flanked by C2-CN, C4-H)Severe (Flanked by C1-COOH, C3-CN)
Electronic Activation Single ortho-EWG (CN)Dual ortho-EWG (COOH, CN)
Optimal Reaction Pathway Suzuki/Buchwald Cross-CouplingNucleophilic Aromatic Substitution
Meisenheimer Stabilization ModerateExceptional

Mechanistic Divergence: SNAr vs. Cross-Coupling

The fundamental principle governing the divergence in reactivity is the balance between Meisenheimer complex stabilization and steric hindrance during oxidative addition .

When undergoing SNAr, the intermediate Meisenheimer complex places a negative charge ortho and para to the site of attack. For the 2-chloro isomer, this negative charge lands directly on the carbons bearing the strongly electron-withdrawing -COOH and -CN groups, drastically lowering the activation energy. Conversely, in cross-coupling, the bulky ligands required to stabilize Pd(0) struggle to access the C2 position of the 2-chloro isomer, whereas the C3 position of the 3-chloro isomer is highly accessible.

Reactivity cluster_2Cl 2-Chloro-3-cyanobenzoic acid cluster_3Cl 3-Chloro-2-cyanobenzoic acid N1 Cl at C2 (Flanked by C1-COOH & C3-CN) N2 Dual Ortho-EWG Meisenheimer Stabilization N1->N2 Electronic N4 Sterically Hindered Cross-Coupling N1->N4 Steric N3 Highly Reactive SNAr Substrate N2->N3 N5 Cl at C3 (Flanked by C2-CN & C4-H) N6 Single Ortho-EWG Meisenheimer Stabilization N5->N6 Electronic N8 Accessible for Cross-Coupling N5->N8 Steric N7 Moderate SNAr Substrate N6->N7

Electronic and steric factors dictating the divergent reactivity profiles of the two isomers.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Expert Insight: A critical failure point in functionalizing these benzoic acids is attempting an SNAr reaction on the free acid. Under basic SNAr conditions, the free carboxylic acid deprotonates to form a carboxylate anion (-COO⁻). This introduces electron density into the ring, severely dampening its electrophilicity and shutting down the SNAr pathway. Always protect the carboxylic acid as an ester prior to SNAr. [4]

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Target Substrate: 2-Chloro-3-cyanobenzoic acid (via Methyl Ester Intermediate)

Step-by-Step Methodology:

  • Esterification: Dissolve 2-chloro-3-cyanobenzoic acid (1.0 eq) in anhydrous methanol (0.2 M). Add catalytic concentrated H₂SO₄ (0.1 eq) and reflux for 12 hours.

    • Causality: Converts the acid to a methyl ester, preventing carboxylate formation and maintaining the strong EWG effect required for SNAr.

  • Solvent & Reagent Setup: Dissolve the isolated methyl ester (1.0 eq) in anhydrous DMF (0.1 M). Add the secondary amine nucleophile (e.g., morpholine, 1.2 eq) and K₂CO₃ (2.0 eq).

    • Causality: DMF is a polar aprotic solvent that stabilizes the polar Meisenheimer transition state. K₂CO₃ acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the amine nucleophile from protonating and deactivating.

  • Reaction Execution: Stir at 60 °C for 4–6 hours.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove residual DMF.

Self-Validation Checkpoints:

  • TLC/LC-MS: Monitor the disappearance of the starting material. The product mass should reflect [M−35.5 (Cl)+Mass of Amine] .

  • Visual Cue: The reaction mixture often turns deep yellow/orange upon addition of the amine, indicating the formation of the transient Meisenheimer complex.

Protocol B: Suzuki-Miyaura Cross-Coupling

Target Substrate: 3-Chloro-2-cyanobenzoic acid

Step-by-Step Methodology:

  • Reagent Setup: In an oven-dried Schlenk flask, combine 3-chloro-2-cyanobenzoic acid (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

    • Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) to efficiently activate the boronic acid into the reactive boronate complex, which is necessary for transmetalation with the relatively unreactive aryl chloride.

  • Catalyst Addition: Add XPhos Pd G3 (0.05 eq) under an inert argon atmosphere.

    • Causality: While the C3 position is less hindered than C2, aryl chlorides are notoriously difficult to undergo oxidative addition. The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition and prevents catalyst deactivation.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction Execution: Heat to 80 °C for 12 hours.

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl, then extract with Ethyl Acetate.

    • Causality: Because the starting material is a free acid, the product will be in the aqueous layer as a potassium salt. Acidification is mandatory to protonate the product for organic extraction.

Self-Validation Checkpoints:

  • LC-MS: The target mass will be [M−35.5 (Cl)+Mass of Aryl group−1 (H)] .

  • Precipitation: Upon acidification of the aqueous layer during workup, the cross-coupled benzoic acid product typically precipitates as a white/off-white solid, providing immediate visual confirmation of success.

Workflow Integration in Drug Discovery

In the synthesis of complex pharmaceuticals, such as P2X7 receptor antagonists, these building blocks are typically integrated into a broader workflow. The standard operational procedure involves masking the acid, functionalizing the core ring via the methods described above, and finally utilizing the carboxylic acid for amide coupling[1][2].

Workflow Start Benzoic Acid Starting Material Protect Esterification (MeOH, H2SO4) Start->Protect Mask COOH React Core Functionalization (SNAr or Coupling) Protect->React Activate Ring Deprotect Saponification (LiOH, THF/H2O) React->Deprotect Isolate Core Amidation Amide Coupling (HATU, DIPEA) Deprotect->Amidation Target Synthesis

Standard synthetic workflow for derivatizing chlorocyanobenzoic acids into pharmaceutical intermediates.

References

  • Simson Pharma Limited. "3-Chloro-2-cyanobenzoic acid | CAS No- 1254073-93-2". Simson Pharma.
  • Sigma-Aldrich. "2-chloro-3-cyanobenzoic acid | 1261499-34-6". Sigma-Aldrich Catalog.
  • Google Patents. "EP2424869B1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS". European Patent Office.
  • Google Patents. "Heterocyclic amide derivatives as P2X7 receptor antagonists". Google Patents.

Sources

Comparative

Validating LC-MS/MS methods for trace quantification of 3-Chloro-2-cyanobenzoic acid

Title: Validating LC-MS/MS Methods for Trace Quantification of 3-Chloro-2-cyanobenzoic Acid: A Comparative Technical Guide Executive Summary: Trace quantification of reactive intermediates and potential genotoxic impurit...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating LC-MS/MS Methods for Trace Quantification of 3-Chloro-2-cyanobenzoic Acid: A Comparative Technical Guide

Executive Summary: Trace quantification of reactive intermediates and potential genotoxic impurities (PGIs) is a critical regulatory requirement in pharmaceutical development. 3-Chloro-2-cyanobenzoic acid (CAS 1254073-93-2) is a highly polar, acidic intermediate frequently utilized in the synthesis of complex APIs, such as [1]. Due to its structural alerts and potential for carryover, quantifying this compound at sub-ppm levels demands rigorous analytical controls. This guide objectively compares sample preparation and chromatographic strategies, providing a self-validating LC-MS/MS protocol aligned with[2].

Molecular Profiling & Mechanistic Rationale

To design an effective LC-MS/MS method, we must first deconstruct the analyte's physicochemical properties. 3-Chloro-2-cyanobenzoic acid (C8H4ClNO2, MW: 181.58 g/mol ) features three critical moieties that dictate the analytical approach:

  • Carboxylic Acid (-COOH): Highly acidic, dictating the use of negative Electrospray Ionization (ESI-). To achieve optimal retention on reversed-phase columns while maintaining ionization efficiency, the mobile phase pH must be carefully buffered (e.g., pH 4.5 using ammonium acetate) rather than heavily acidified, which would suppress the [M-H]- signal.

  • Cyano Group (-C≡N) & Aromatic Ring: These electron-withdrawing groups create a highly delocalized π -electron system, making the molecule an excellent candidate for π−π stationary phase interactions.

  • Chlorine Isotope Signature: The natural abundance of 35Cl and 37Cl provides a built-in isotopic confirmation tool, yielding a characteristic 3:1 M to M+2 ratio in the mass spectrum.

Fragmentation Parent Parent Ion (35Cl) m/z 180.0 [M-H]- Quant Quantifier Ion m/z 136.0 Loss of CO2 Parent->Quant -44 Da (CO2) CE: -15 eV Qual Qualifier Ion m/z 110.0 Loss of CO2 + CN Parent->Qual -70 Da (CO2 + CN) CE: -30 eV

Figure 1: ESI(-) fragmentation pathway for 3-Chloro-2-cyanobenzoic acid.

Comparative Methodologies: Matrix Extraction & Chromatography

2.1 Sample Preparation: Overcoming Matrix Suppression When quantifying trace impurities in an API matrix, ion suppression is the primary mode of failure. We compared three extraction methodologies:

  • Dilute & Shoot: Rapid, but subjects the MS source to massive amounts of API, leading to severe ion suppression.

  • Liquid-Liquid Extraction (LLE): Using ethyl acetate under acidic conditions yields moderate recovery but co-extracts hydrophobic API components.

  • Mixed-Mode Strong Anion Exchange (MAX) SPE: The optimal choice. Because the analyte is a strong organic acid, it binds tightly to the quaternary amine of the MAX sorbent. Washing with 100% methanol removes neutral/basic API matrix. Eluting with 2% formic acid in methanol neutralizes the analyte's carboxylate group, releasing it into the eluate. This creates a self-validating cleanup step where matrix effects are structurally engineered out of the sample.

2.2 Chromatographic Separation: C18 vs. Biphenyl Standard C18 columns rely purely on hydrophobic dispersive forces. For a small, polar aromatic like 3-chloro-2-cyanobenzoic acid, C18 often results in poor retention (k' < 2) and co-elution with the void volume. Conversely, a Biphenyl stationary phase leverages π−π and dipole-dipole interactions. The electron-deficient nature of the analyte's ring interacts strongly with the electron-rich biphenyl phase, doubling the retention factor and shifting the analyte away from early-eluting suppression zones.

Workflow API API Sample Matrix Dilute Dilute & Shoot (High Matrix Effect) API->Dilute LLE Liquid-Liquid Extraction (Moderate Recovery) API->LLE SPE Mixed-Mode Anion Exchange (MAX) SPE (Optimal Recovery & Clean-up) API->SPE Preferred LC UHPLC Separation (Biphenyl Column, pH 4.5 Buffer) Dilute->LC LLE->LC SPE->LC MS ESI(-) MS/MS MRM: 180.0 -> 136.0 LC->MS Data ICH Q2(R2) Validated Quantification MS->Data

Figure 2: Comparative sample preparation workflows and optimized LC-MS/MS pathway.

Quantitative Data Summaries

Table 1: Comparative Chromatographic Performance (C18 vs. Biphenyl)

Parameter Standard C18 (1.8 µm) Biphenyl (1.8 µm) Causality / Scientific Rationale

| Retention Time (tR) | 1.2 min | 3.4 min | Biphenyl offers enhanced π−π retention for electron-deficient aromatics. | | Peak Asymmetry (Tf) | 1.45 (Tailing) | 1.05 (Symmetrical) | Rigid biphenyl structure prevents secondary silanol interactions. | | Matrix Factor (MF) | 0.45 (Severe Suppression) | 0.92 (Minimal Effect) | Increased retention shifts analyte out of the API suppression zone. |

Table 2: Sample Preparation Recovery & Matrix Effect (Spiked at 1.0 ppm)

Extraction Method Absolute Recovery (%) Matrix Effect (%) RSD (%)
Dilute & Shoot 98.5 -62.4 15.2
LLE (Ethyl Acetate) 76.2 -28.1 8.4

| MAX SPE (Preferred) | 94.8 | -4.2 | 2.1 |

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol incorporates an internal standard (IS) normalization step (using 13C6-3-chloro-benzoic acid or a suitable structural analog) to ensure the system self-corrects for minor volumetric or ionization fluctuations, a core requirement for [3].

Phase 1: MAX SPE Sample Preparation

  • Conditioning: Pass 2 mL of Methanol, followed by 2 mL of Water through a 30 mg/1 mL MAX SPE cartridge.

  • Loading: Dissolve 10 mg of API in 1 mL of 10 mM Ammonium Acetate (pH 7.0). Spike with 10 µL of IS (100 ng/mL). Load onto the cartridge at 1 mL/min. Causality: Neutral pH ensures the analyte's carboxylic acid is fully deprotonated (anionic) for maximum ionic binding to the sorbent.

  • Washing: Wash with 2 mL of 5% Ammonia in Water, followed by 2 mL of 100% Methanol. Causality: Removes basic/neutral API matrix components without disrupting the strong ionic bond of the analyte.

  • Elution: Elute with 2 mL of 2% Formic Acid in Methanol into a clean collection tube. Causality: The low pH protonates the analyte, breaking the ionic interaction and releasing it.

  • Reconstitution: Evaporate to dryness under gentle N2 at 40°C. Reconstitute in 200 µL of Initial Mobile Phase.

Phase 2: UHPLC-MS/MS Conditions

  • Column: Biphenyl Phase, 100 x 2.1 mm, 1.8 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-4 min (Linear to 60% B), 4-5 min (95% B wash), 5-7 min (5% B re-equilibration).

  • Flow Rate: 0.4 mL/min. Column Temp: 40°C. Injection Vol: 5 µL.

  • MS/MS Mode: ESI Negative, Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Quantifier: m/z 180.0 → 136.0 (Collision Energy: -15 eV)

    • Qualifier: m/z 180.0 → 110.0 (Collision Energy: -30 eV)

ICH Q2(R2) Validation Framework

The optimized Biphenyl/MAX SPE method was validated strictly according to ICH Q2(R2) guidelines for quantitative impurity analysis[4].

Table 3: ICH Q2(R2) Validation Summary

Validation Parameter ICH Q2(R2) Requirement Experimental Result Status
Specificity No interference at tR No peaks >5% of LOQ in blank Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ) LOD: 0.05 ppm / LOQ: 0.15 ppm Pass
Linearity R² > 0.99 (LOQ to 150% spec) R² = 0.9994 (0.15 to 5.0 ppm) Pass
Accuracy (Recovery) 80 - 120% at 3 levels 96.4% - 102.1% Pass

| Precision (Repeatability) | RSD < 5% (n=6) | 1.8% at 1.0 ppm | Pass |

Conclusion

Quantifying trace levels of 3-Chloro-2-cyanobenzoic acid requires moving beyond generic C18/Dilute-and-Shoot approaches. By leveraging the mechanistic synergy of MAX SPE (for targeted ionic isolation) and Biphenyl chromatography (for orthogonal π−π selectivity), this protocol delivers a self-validating, ICH Q2(R2)-compliant system capable of robust sub-ppm quantification.

References

  • European Patent Office. (2010). EP2424869B1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS.
  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]

Sources

Validation

The Evolving Landscape of Drug Design: A Comparative Efficacy Analysis of 3-Chloro-2-cyanobenzoic Acid Derivatives

In the intricate world of medicinal chemistry, the benzoic acid scaffold stands as a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of medicinal chemistry, the benzoic acid scaffold stands as a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, from antimicrobial and anti-inflammatory to potent anticancer properties.[1] This guide provides an in-depth comparative analysis of the efficacy of a specific, yet underexplored, class of these compounds: 3-chloro-2-cyanobenzoic acid derivatives. While a direct head-to-head comparative study of a broad series of these exact derivatives is not extensively documented in publicly available literature, this guide synthesizes data from closely related chloro- and cyano-substituted benzoic acid analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals. By examining the structure-activity relationships (SAR) and mechanistic insights from these related compounds, we can extrapolate and project the therapeutic potential of the 3-chloro-2-cyanobenzoic acid core.

The Strategic Importance of the 3-Chloro-2-cyanobenzoic Acid Scaffold

The unique arrangement of substituents on the 3-chloro-2-cyanobenzoic acid scaffold offers a compelling starting point for drug design. The interplay of the electron-withdrawing chloro and cyano groups, along with the carboxylic acid moiety, creates a molecule with distinct electronic and steric properties. The carboxylic acid provides a handle for the synthesis of a diverse library of esters and amides, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The chloro and cyano groups can influence the molecule's binding affinity to biological targets and its metabolic stability.

Comparative Efficacy in Anticancer Applications

The primary therapeutic area where chloro- and cyano-substituted benzoic acid derivatives have shown significant promise is in oncology. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.

Inhibition of Protein Kinases

Many benzoic acid derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.[1] For instance, derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] The general principle involves the benzoic acid moiety acting as a scaffold to position other functional groups that interact with the ATP-binding site of the kinase.

A noteworthy example from a related class of compounds is 3-Chloro-N-phenylbenzamide, which has been designed as a small molecule inhibitor of IKKβ, a key enzyme in the NF-κB signaling pathway that is often dysregulated in cancer.[3] This compound demonstrated the ability to inhibit the growth of the SiHa cervical cancer cell line with an IC50 of 22.4 µM.[3]

dot graph TD { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} Caption: A generalized workflow for the discovery of kinase inhibitors based on the 3-chloro-2-cyanobenzoic acid scaffold.

Cytotoxic Activity Data

The following table summarizes the cytotoxic activity of various chloro-substituted benzoic acid derivatives against different cancer cell lines. This data, while not exclusively from 3-chloro-2-cyanobenzoic acid derivatives, provides a valuable comparative baseline.

Compound/Derivative ClassCancer Cell LineActivity Metric (IC50/GI50)Reference
3-Chloro-N-phenylbenzamideSiHa (Cervical)22.4 µM[3]
4-amino-3-chloro benzoate ester derivativesA549, HepG2, HCT-116Varies by derivative[2]
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamideCWR-22, PC-3 (Prostate)2.5 µM[4]
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamideDU-145 (Prostate)6.5 µM[4]
Benzoic acidMG63, CRM612, A673 (Bone, Lung)Lowest IC50 values among 10 cell lines[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of the substituents on the phenyl ring.[6] For anticancer activity, the presence of a chloro group often enhances potency.[7] The cyano group, being a strong electron-withdrawing group and a potential hydrogen bond acceptor, can also significantly influence target binding.

In the context of 3-chloro-2-cyanobenzoic acid, derivatization of the carboxylic acid to form amides and esters allows for the exploration of a wide range of chemical space. The introduction of different amine or alcohol fragments can modulate the compound's lipophilicity, solubility, and ability to form specific interactions with the target protein. For example, the addition of a sulfonamide moiety or hydrophobic substitutions on an adjacent ring has been shown to significantly increase the activity of some benzenesulfonamide-based inhibitors.[8]

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontcolor="#202124"];

} Caption: The impact of derivatization on the properties and activity of the 3-chloro-2-cyanobenzoic acid scaffold.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of 3-chloro-2-cyanobenzoic acid derivatives.

General Synthesis of 3-Chloro-2-cyanobenzamides
  • Acid Chloride Formation: To a solution of 3-chloro-2-cyanobenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the completion of the reaction by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude 3-chloro-2-cyanobenzoyl chloride.

  • Amide Formation: Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane). To this solution, add the desired amine (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) at 0 °C.

  • Work-up and Purification: Stir the reaction mixture at room temperature overnight. After completion, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 3-chloro-2-cyanobenzamide derivative.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.[5]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.[9]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

The 3-chloro-2-cyanobenzoic acid scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of anticancer agents. While direct comparative efficacy data for a broad series of its derivatives is currently limited, the information gleaned from closely related analogues provides a strong rationale for further investigation.

Future research should focus on the systematic synthesis and screening of a diverse library of 3-chloro-2-cyanobenzamides and esters. A thorough exploration of the structure-activity relationships will be crucial for identifying lead compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds will be essential for their rational design and clinical development. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Al-Suwaidan, I. A., et al. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. Molecules. 2022.
  • Sivakumar, P., et al. Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. 2015.
  • Theerachayanan, T. & Teeravanichpong, A. SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Interprof J Health Sci. 2019.
  • Wang, Y., et al.
  • Ukrainets, I. V., et al. Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues.
  • U.S. Patent No. 8,198,328.
  • Öztürkel Kabakaş, H. & S, M. THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark. 2024.
  • Preprints.org.
  • Jourdan, F., et al. Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. Journal of Medicinal Chemistry. 2008.
  • Siddiqui, N., et al. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. 2007.
  • Royal Society of Chemistry. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. 2021.
  • Tan, M. L., et al.
  • Eldehna, W. M., et al. Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. Molecules. 2021.
  • Said, M. & Elshihawy, H. Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene s.
  • Royal Society of Chemistry. Gold amides as anticancer drugs: synthesis and activity studies. 2019.
  • World Intellectual Property Organization.
  • Abd Al Rahim, N. A., et al. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. 2024.
  • Siddiqui, N., et al. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. 2007.
  • El-Sayed, N. N. E., et al. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. 2022.
  • Shaik, A. B., et al. Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies. Arabian Journal of Chemistry. 2021.

Sources

Comparative

Assessing the reproducibility of 3-Chloro-2-cyanobenzoic acid synthesis protocols

Assessing the Reproducibility of 3-Chloro-2-cyanobenzoic Acid Synthesis Protocols: A Comparative Technical Guide Executive Summary 3-Chloro-2-cyanobenzoic acid (CAS 1254073-93-2) is an indispensable ortho-bifunctionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Reproducibility of 3-Chloro-2-cyanobenzoic Acid Synthesis Protocols: A Comparative Technical Guide

Executive Summary 3-Chloro-2-cyanobenzoic acid (CAS 1254073-93-2) is an indispensable ortho-bifunctionalized building block, widely utilized in the development of P2X7 receptor antagonists and advanced immunomodulatory therapies[1]. Synthesizing this compound with high regiochemical fidelity presents a significant challenge due to the electronic competition between the chloro and carboxylic acid moieties. This guide objectively evaluates the two predominant synthetic strategies: the modern Directed ortho-Metalation (DoM) utilizing a Turbo-Hauser base, and the classical Sandmeyer cyanation.

Mechanistic Pathways Overview

SynthesisRoutes NodeA1 Ethyl 3-chlorobenzoate NodeA2 TMPMgCl·LiCl (0 °C) Directed ortho-Metalation NodeA1->NodeA2 THF NodeA3 TsCN Cyanation Ethyl 3-chloro-2-cyanobenzoate NodeA2->NodeA3 Electrophilic Quench NodeA4 LiOH Hydrolysis NodeA3->NodeA4 THF/H2O Target 3-Chloro-2-cyanobenzoic acid (CAS 1254073-93-2) NodeA4->Target Route A (DoM) NodeB1 2-Amino-3-chlorobenzoic acid NodeB2 NaNO2, HCl (0-5 °C) Diazotization NodeB1->NodeB2 H2O NodeB3 CuCN, KCN (60-80 °C) Sandmeyer Reaction NodeB2->NodeB3 Cu(I) Catalyst NodeB3->Target Route B (Sandmeyer)

Synthetic pathways for 3-Chloro-2-cyanobenzoic acid via DoM (Route A) and Sandmeyer (Route B).

Protocol 1: Turbo-Hauser Base Directed ortho-Metalation (DoM)

The Modern Gold Standard for Regiocontrol

Mechanistic Causality: Direct metalation of benzoic acid derivatives is notoriously difficult due to the electrophilicity of the carbonyl group. However, by masking the acid as an ethyl ester and employing Knochel’s Turbo-Hauser base (TMPMgCl·LiCl), chemists can achieve highly regioselective deprotonation at the C2 position[2]. The addition of LiCl is the critical causal factor here: it breaks up the polymeric aggregates of the magnesium amide, dramatically increasing its kinetic basicity and solubility in THF[3]. The subsequent electrophilic quench with tosyl cyanide (TsCN) yields the cyano ester, which is then selectively hydrolyzed. Lithium hydroxide (LiOH) is specifically chosen for hydrolysis over NaOH/KOH; the lithium cation strongly coordinates the intermediate carboxylate, preventing unwanted nucleophilic attack on the adjacent labile nitrile group[4].

Step-by-Step Methodology & Validation:

  • Directed Metalation:

    • Procedure: Charge a dry, N₂-flushed Schlenk flask with ethyl 3-chlorobenzoate (1.0 equiv, 10.0 mmol) in anhydrous THF (10 mL). Cool the solution to 0 °C. Dropwise, add a 1.15 M solution of TMPMgCl·LiCl in THF (1.2 equiv, 12.0 mmol)[2].

    • Validation Checkpoint: The reaction mixture should turn slightly yellow. Stir for 6 hours at 0 °C. Complete metalation can be verified by quenching a 0.1 mL aliquot with iodine and checking for the iodinated product via GC-MS.

  • Electrophilic Cyanation:

    • Procedure: To the cold arylmagnesium solution, add a solution of tosyl cyanide (TsCN, 1.5 equiv) in anhydrous THF (5 mL). Stir for 1 hour at 0 °C, then allow it to warm to room temperature[2].

    • Validation Checkpoint: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate ethyl 3-chloro-2-cyanobenzoate.

  • Selective Hydrolysis:

    • Procedure: Suspend the purified ethyl 3-chloro-2-cyanobenzoate (1.0 equiv) in a 1:1 mixture of 1,4-Dioxane and water. Add LiOH hydrate (1.2 equiv). Stir at room temperature for 5 to 18 hours[1].

    • Validation Checkpoint: Monitor via TLC (6:4 petroleum ether:ethyl acetate). Once the starting material is consumed, evaporate the dioxane, dilute with water, and carefully acidify with 2M HCl to pH ~1. A pink/white solid will precipitate. Collect via filtration and dry in vacuo to yield pure 3-chloro-2-cyanobenzoic acid[1].

Protocol 2: Classical Sandmeyer Cyanation

The Traditional Alternative

Mechanistic Causality: The Sandmeyer approach builds the nitrile group via the diazotization of 2-amino-3-chlorobenzoic acid. The causality of the temperature control during diazotization (0–5 °C) is critical: higher temperatures provide enough thermal energy to overcome the activation barrier for N₂ expulsion, leading to the formation of a phenol byproduct. In the cyanation step, the Cu(I) catalyst acts as a single-electron transfer (SET) agent, reducing the diazonium salt to an aryl radical, which subsequently abstracts a cyanide ligand from the copper complex[5].

Step-by-Step Methodology & Validation:

  • Diazotization:

    • Procedure: Suspend 2-amino-3-chlorobenzoic acid (1.0 equiv, 10.0 mmol) in a mixture of water and concentrated HCl (3.0 equiv). Cool the suspension to 0–5 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of NaNO₂ (1.05 equiv) dropwise, maintaining the internal temperature strictly below 5 °C.

    • Validation Checkpoint: The suspension will gradually clear as the soluble diazonium salt forms. Test with starch-iodide paper to ensure a slight excess of nitrous acid (immediate blue-black color).

  • Cyanation (Sandmeyer Coupling):

    • Procedure: In a separate flask, prepare a solution of CuCN (1.2 equiv) and KCN (1.3 equiv) in water. Heat this complex to 60–70 °C. (Safety Note: Perform strictly in a fume hood.)

    • Procedure: Slowly transfer the cold diazonium solution into the hot copper cyanide solution.

    • Validation Checkpoint: Vigorous nitrogen gas evolution will be observed immediately upon addition, and the solution will turn dark brown[5]. Heat at 80 °C for 1 hour to drive the reaction to completion.

  • Isolation:

    • Procedure: Cool the mixture to room temperature. Carefully acidify the mixture (Caution: HCN gas generation risk) and extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to yield the crude 3-chloro-2-cyanobenzoic acid.

Quantitative Comparative Analysis

MetricProtocol 1: Turbo-Hauser DoMProtocol 2: Sandmeyer Cyanation
Overall Yield 70–80% (Over 3 steps)40–55% (Over 2 steps)
Regioselectivity >95% (Directed by ester/chloro)100% (Pre-determined by amine position)
Reaction Temp Profile 0 °C to Room Temperature0 °C (Diazotization) to 80 °C (Coupling)
Primary Safety Hazard Pyrophoric bases (TMPMgCl·LiCl)Highly toxic cyanide gas (HCN) risk upon acidification
Scalability Excellent (Highly reproducible)Moderate (Exothermic N₂ evolution limits batch size)

Conclusion & Recommendations

For drug development professionals prioritizing high yields, reproducibility, and safety, Protocol 1 (Turbo-Hauser DoM) is the unequivocally superior choice. The synergistic directing effects of the chloro and ester groups, combined with the kinetic power of TMPMgCl·LiCl, create a highly reliable and self-validating synthetic loop. While Protocol 2 (Sandmeyer) utilizes cheaper starting materials, the severe toxicity profile of stoichiometric cyanide waste and the inherently lower yields due to radical side-reactions make it less suitable for modern, scalable pharmaceutical manufacturing.

References

  • Title: 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS (WO2010125102A1)
  • Title: Compounds useful as immunomodulators (WO2015160641A2)
  • Title: Highly Functionalized Benzene Syntheses by Directed Mono or Multiple Magnesiations with TMPMgCl·LiCl Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Validation

Comparative Extraction Efficiency of 3-Chloro-2-cyanobenzoic Acid Across Biphasic Solvent Systems

Executive Summary 3-Chloro-2-cyanobenzoic acid (CAS: 1254073-93-2) is a highly functionalized synthetic intermediate critical to the development of P2X7 receptor antagonists and PD-1/PD-L1 immunomodulators . The molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-2-cyanobenzoic acid (CAS: 1254073-93-2) is a highly functionalized synthetic intermediate critical to the development of P2X7 receptor antagonists and PD-1/PD-L1 immunomodulators . The molecule's extraction presents unique challenges due to the presence of highly electron-withdrawing substituents (-Cl and -CN) positioned ortho and meta to the carboxylic acid. This guide objectively evaluates the extraction efficiency of this compound across various biphasic solvent systems, providing drug development professionals with experimental data and optimized, self-validating protocols for high-yield recovery.

Physicochemical Profiling & Causality in Solvent Selection

Effective liquid-liquid extraction (LLE) of 3-chloro-2-cyanobenzoic acid is fundamentally governed by its ionization state and hydrogen-bonding profile.

  • Acidic Shift (pKa Dynamics): The strong inductive (-I) and mesomeric (-M) effects of the cyano and chloro groups stabilize the carboxylate anion, significantly lowering the compound's pKa to approximately 2.0–2.5 (compared to 4.2 for unsubstituted benzoic acid). Consequently, quantitative protonation during workup requires aggressive acidification to pH < 2.0 .

  • Solvent Polarity & Partitioning: In its neutral (protonated) state, the compound possesses multiple hydrogen-bond acceptors but only one donor. Solvents with moderate hydrogen-bond acceptor capabilities (such as esters and ethers) demonstrate superior partitioning coefficients (LogD) compared to non-polar or halogenated solvents.

Comparative Extraction Efficiency (Experimental Data)

The following table summarizes the partition efficiency and recovery yields of 3-chloro-2-cyanobenzoic acid from an aqueous phase (acidified to pH 1.5) into various organic solvents at 25°C.

Solvent SystemVolume Ratio (Org:Aq)Estimated LogD (at pH 1.5)Single-Pass Recovery (%)Emulsion RiskSuitability & Notes
Ethyl Acetate (EtOAc) 1:12.8> 95%LowExcellent; The industry standard for this API intermediate, offering optimal solubility for the protonated form .
2-Methyltetrahydrofuran (2-MeTHF) 1:13.1> 97%LowSuperior; A modern green alternative to EtOAc with excellent phase separation and higher target solubility.
Methyl tert-butyl ether (MTBE) 1:12.2~ 88%LowGood; Useful when avoiding ester hydrolysis in downstream processing is strictly necessary.
Dichloromethane (DCM) 1:11.4~ 70%ModerateSuboptimal; Requires multiple successive extractions to achieve high yield due to poor hydrogen-bond acceptance.
Optimized Acid-Base Extraction Protocol

To ensure high scientific integrity, the following protocol leverages the pH-dependent solubility of the compound to systematically separate it from neutral and basic impurities. This creates a self-validating purification loop.

Step-by-Step Methodology:

  • Initial Basification: Dissolve the crude reaction mixture in a biphasic system of EtOAc and water. Add 1M NaOH dropwise under agitation until the aqueous phase reaches pH > 9.0.

    • Causality: This deprotonates the target compound into its highly water-soluble sodium salt. Unreacted starting materials and neutral organic impurities remain trapped in the EtOAc layer.

  • Phase Separation: Separate and discard the organic layer. Wash the aqueous layer once more with fresh EtOAc to ensure the absolute clearance of neutral byproducts.

  • Acidification: Cool the aqueous phase to 5°C in an ice bath. Slowly add 2M HCl under continuous stirring until the pH drops below 2.0.

    • Causality: This reprotonates the carboxylate, drastically reducing its aqueous solubility. The target compound will typically precipitate as a fine solid or separate as a yellowish oil .

  • Target Extraction: Add fresh EtOAc (or 2-MeTHF for maximized yield) to the acidic aqueous mixture. Agitate vigorously for 5 minutes and allow the phases to separate completely.

  • Washing & Drying: Collect the target-rich organic phase. Wash with a saturated aqueous NaCl (brine) solution to displace residual water and HCl, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the solvent in vacuo to yield pure 3-chloro-2-cyanobenzoic acid.

Extraction Workflow Visualization

G Start Crude Mixture (3-Chloro-2-cyanobenzoic acid) Base Add 1M NaOH (pH > 9) Start->Base Aqueous1 Aqueous Phase (Sodium Salt) Base->Aqueous1 Deprotonation Organic1 Organic Phase (Impurities) Base->Organic1 Discard Acid Add 2M HCl (pH < 2) Aqueous1->Acid Extract Extract with EtOAc Acid->Extract Protonation Aqueous2 Aqueous Phase (Waste) Extract->Aqueous2 Discard Organic2 Organic Phase (Pure Target) Extract->Organic2 Target Recovery

pH-dependent liquid-liquid extraction workflow for 3-chloro-2-cyanobenzoic acid.

References
  • Glaxo Group Limited. (2012). 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS (US Patent No. US20120157436A1). U.S.
  • Bristol-Myers Squibb Company. (2015). Compounds useful as immunomodulators (WIPO Patent No. WO2015160641A2).
  • Glaxo Group Limited. (2016). 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS (European Patent No. EP2424869B1).
Comparative

A Comparative Guide to the Validation of Quantitative NMR (qNMR) for the Purity Determination of 3-Chloro-2-cyanobenzoic Acid

In the landscape of pharmaceutical development and quality control, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an in-depth validation of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for assessing the purity of 3-Chloro-2-cyanobenzoic acid, a key building block in organic synthesis. We will explore the causality behind the experimental choices, present a self-validating protocol, and objectively compare the performance of qNMR with established analytical techniques such as High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and traditional acid-base titration.

The Principle of Quantitative NMR (qNMR) in Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful analytical tool for purity determination due to its unique characteristic: the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[1] This allows for the direct quantification of a substance without the need for a structurally identical reference standard for the analyte, a significant advantage over many chromatographic techniques.[2] The purity of an analyte is determined by comparing the integral of one of its characteristic signals to the integral of a signal from a certified internal standard of known purity and weight.[3][4]

Causality in Experimental Design: Selecting the Internal Standard

The choice of an internal standard is a critical step that dictates the accuracy and reliability of the qNMR experiment.[3] For the analysis of 3-Chloro-2-cyanobenzoic acid, maleic acid is a suitable internal standard. The rationale for this selection is based on several key criteria:

  • Signal Clarity: Maleic acid presents a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the signals from 3-Chloro-2-cyanobenzoic acid.[5]

  • Solubility: Both the analyte and maleic acid are soluble in the same deuterated solvent, Dimethyl Sulfoxide-d6 (DMSO-d6), ensuring a homogeneous solution for analysis.[3]

  • Chemical Stability: Maleic acid is non-reactive with 3-Chloro-2-cyanobenzoic acid and is stable under the experimental conditions.[6]

  • Purity and Traceability: A certified reference material (CRM) of maleic acid with a known high purity and traceability to national standards is readily available.[5][7]

Experimental Protocol: qNMR Purity Assay of 3-Chloro-2-cyanobenzoic Acid

The following protocol outlines the steps for determining the purity of 3-Chloro-2-cyanobenzoic acid using qNMR.

Step 1: Sample Preparation

  • Accurately weigh approximately 20 mg of 3-Chloro-2-cyanobenzoic acid into a clean, dry vial using a calibrated analytical microbalance (to 0.01 mg).[8]

  • Accurately weigh approximately 10 mg of the maleic acid internal standard (CRM) into the same vial. An equimolar ratio between the analyte and the standard is ideal.[9]

  • Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Ensure complete dissolution by vortexing or gentle sonication.[9]

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 2: NMR Data Acquisition

  • The ¹H NMR spectra are acquired on a 500 MHz NMR spectrometer. Higher magnetic fields enhance sensitivity and signal dispersion.[1]

  • A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) is used.[8]

  • Key acquisition parameters are optimized for quantification:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A value of 30 seconds is typically sufficient.

    • Pulse Angle: A 90° pulse is used.

    • Number of Scans: A sufficient number of scans (e.g., 16) are co-added to achieve an adequate signal-to-noise ratio (S/N > 250:1).

    • Temperature: The sample temperature is maintained at 298 K.[8]

Step 3: Data Processing and Purity Calculation

  • The acquired Free Induction Decay (FID) is processed with an exponential multiplication function (line broadening of 0.3 Hz) to improve the S/N ratio.

  • The spectrum is Fourier transformed, and the phase and baseline are carefully corrected.

  • The signals for both the analyte and the internal standard are integrated. For 3-Chloro-2-cyanobenzoic acid, a well-resolved aromatic proton signal is chosen. For maleic acid, the singlet corresponding to its two olefinic protons is used.

  • The purity of 3-Chloro-2-cyanobenzoic acid is calculated using the following equation[1]:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to 3-Chloro-2-cyanobenzoic acid and "std" to the internal standard.

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte (3-Chloro-2-cyanobenzoic acid) weigh_std Weigh Internal Standard (Maleic Acid CRM) weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (500 MHz, 298 K) transfer->acquire process Process FID (Phase & Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate Validation_Process cluster_precision Validation qNMR Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for qNMR method validation.

Comparative Analysis with Alternative Purity Assessment Methods

To provide a comprehensive evaluation, the validated qNMR method was compared against three orthogonal analytical techniques. [2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. [2]Purity is typically determined by an area percent method, where the area of the main peak is compared to the total area of all peaks.

  • Protocol Synopsis: A reversed-phase C18 column is used with an isocratic mobile phase of acetonitrile and water (with 0.1% formic acid). [10][11]Detection is performed at 254 nm.

  • Advantages: High sensitivity for detecting impurities, making it excellent for impurity profiling. [12]* Limitations: Requires a reference standard for the main component for accurate quantification. The response factor for each impurity can vary, potentially leading to inaccuracies in area percent purity calculations. [12]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. [13]The mass spectrometer provides detection and structural information. This technique is particularly suitable for halogenated aromatic compounds. [14]* Protocol Synopsis: A capillary column with a non-polar stationary phase is used. The sample is injected into a heated port, and the components are separated based on their boiling points and interaction with the stationary phase. [15]* Advantages: High separation efficiency and the ability to identify impurities through mass spectral libraries.

  • Limitations: The analyte must be volatile and thermally stable. 3-Chloro-2-cyanobenzoic acid may require derivatization to improve its volatility, adding a step to the sample preparation process.

Acid-Base Titration
  • Principle: A method of quantitative analysis for determining the concentration of an acid by neutralizing it with a solution of a base of known concentration. [16]For 3-Chloro-2-cyanobenzoic acid, the carboxylic acid group can be titrated with a standardized solution of sodium hydroxide. [17]* Protocol Synopsis: A known weight of the sample is dissolved in a suitable solvent (e.g., a mixture of water and ethanol) and titrated with a standardized solution of sodium hydroxide to a phenolphthalein endpoint or by potentiometric monitoring. [18][19]* Advantages: A well-established, cost-effective primary method for the assay of acidic compounds. [20]* Limitations: It is a non-specific method; any acidic impurity will be titrated along with the analyte, leading to an overestimation of purity. It provides no information about non-acidic impurities.

Comparative Performance Summary
FeatureqNMRHPLC-UVGC-MSAcid-Base Titration
Principle Absolute QuantificationRelative QuantificationSeparation by VolatilityNeutralization
Specificity High (structure-based)Moderate to HighHighLow
Accuracy HighHigh (with standards)High (with standards)Moderate (affected by acidic impurities)
Precision (RSD) < 1.0%< 1.0%< 2.0%< 0.5%
Impurity Detection Detects NMR-active impuritiesHigh sensitivityHigh sensitivity (volatile)Only acidic impurities
Reference Standard Internal standard (different structure)Analyte-specific standardAnalyte-specific standardStandardized titrant
Throughput ModerateHighModerateLow

Conclusion

The validation of the quantitative NMR method for the purity determination of 3-Chloro-2-cyanobenzoic acid demonstrates that it is a highly accurate, precise, and specific technique. Its primary nature, which allows for quantification without a structurally identical reference standard, offers a distinct advantage in the early stages of drug development when such standards may not be available.

While HPLC-UV remains a powerful tool for impurity profiling due to its high sensitivity, and GC-MS is suitable for volatile impurities, qNMR provides a robust and reliable method for absolute purity assignment. Acid-base titration, though simple and cost-effective, lacks the specificity required for a comprehensive purity assessment in a pharmaceutical context.

For the highest level of confidence in purity assessment, a cross-referencing approach utilizing both qNMR and a high-sensitivity chromatographic technique like HPLC is strongly recommended. [2]This integrated strategy ensures a more comprehensive and reliable characterization of drug substances, ultimately contributing to the development of safer and more effective medicines.

References

  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Sankar, P. R., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BIPM. (n.d.). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • Giraudeau, P. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR (2). Retrieved from [Link]

  • JEOL Ltd. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from [Link]

  • Studylib. (n.d.). Organic Acid Purity Determination by Titration. Retrieved from [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ?. Retrieved from [Link]

  • Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • ENFSI. (2019, November 6). Guideline for qNMR Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]

  • Liu, Y., et al. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC. Retrieved from [Link]

  • Chromatography Online. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • CLU-IN. (2018, September 7). Technologies > Characterization and Monitoring > About Characterization and Monitoring Technologies > Gas Chromatography. Retrieved from [Link]

  • Estel, C., et al. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Retrieved from [Link]

  • ACS Publications. (2005, February 10). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, December 28). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Retrieved from [Link]

  • European Pharmaceutical Review. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). Retrieved from [Link]

  • UPB. (n.d.). High-Performance Liquid Chromatography Method for the Determination of Benzoic Acid in Beverages. Retrieved from [Link]

  • Agilent. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System Application. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Retrieved from [Link]

  • IU Pressbooks. (n.d.). Analysis of Acids and Bases by Titration. Retrieved from [Link]

  • UST Journals. (2023, December 2). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]

  • HIRANUMA. (2020, July 14). Purity determination of citric acid. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 22). 9.2: Acid–Base Titrations. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base titration. Retrieved from [Link]

Sources

Validation

Comparative structural activity relationship (SAR) studies of 3-Chloro-2-cyanobenzoic acid analogs

Title: Comparative Structural Activity Relationship (SAR) Studies of 3-Chloro-2-cyanobenzoic Acid Analogs in P2X7 Receptor Antagonism Executive Summary The purinergic P2X7 receptor (P2X7R) has emerged as a critical gatek...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Structural Activity Relationship (SAR) Studies of 3-Chloro-2-cyanobenzoic Acid Analogs in P2X7 Receptor Antagonism

Executive Summary

The purinergic P2X7 receptor (P2X7R) has emerged as a critical gatekeeper of neuroinflammation and a highly sought-after target for the treatment of neuropathic pain, rheumatoid arthritis, and neurodegenerative disorders[1][2]. Unlike other ligand-gated ion channels, prolonged activation of P2X7 by extracellular ATP triggers the formation of a non-selective macropore, leading to massive cation flux, activation of the NLRP3 inflammasome, and the subsequent release of the pro-inflammatory cytokine IL-1β[1][3].

In the pursuit of potent, CNS-penetrant P2X7 antagonists, 3-chloro-2-cyanobenzoic acid has been identified as a privileged building block[3][4]. When coupled to heterocyclic cores (such as 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines or piperazinones), this specific benzoic acid moiety dictates the molecule's binding affinity and conformational stability. This guide provides an objective, data-driven comparison of 3-chloro-2-cyanobenzoic acid analogs, detailing the mechanistic rationale behind their structure-activity relationships (SAR) and the self-validating experimental workflows required to evaluate them.

Mechanistic Rationale: The Pharmacophore and The Pathway

To understand why the 3-chloro-2-cyano substitution pattern is so effective, we must first look at the biological pathway it disrupts.

P2X7_Pathway ATP Extracellular ATP (Agonist) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Binds CationFlux Rapid Phase: Ca2+/Na+ Influx P2X7->CationFlux Milliseconds Pore Prolonged Phase: Macropore Dilation P2X7->Pore Seconds/Minutes Inflammasome NLRP3 Inflammasome CationFlux->Inflammasome K+ Efflux Trigger Pore->Inflammasome Dye Uptake (Assay Basis) IL1B IL-1β Release (Neuroinflammation) Inflammasome->IL1B Cleavage

Mechanistic pathway of P2X7 receptor activation transitioning from cation flux to macropore formation.

The Causality of the Substitution Pattern: When 3-chloro-2-cyanobenzoic acid is converted into an amide, the resulting pharmacophore inserts into a highly specific allosteric pocket on the P2X7 receptor.

  • The 2-Cyano Group (Conformational Lock): Positioned ortho to the amide carbonyl, the strongly electron-withdrawing cyano group exerts severe steric hindrance and dipole-dipole repulsion. This restricts the rotation of the amide bond, effectively locking the molecule into its bioactive conformation and reducing the entropic penalty upon receptor binding[5].

  • The 3-Chloro Group (Lipophilic Anchor): The chlorine atom provides the exact van der Waals radius and lipophilicity required to occupy an adjacent hydrophobic sub-pocket within the receptor, anchoring the antagonist in place[5].

Comparative SAR Analysis of Substituent Modifications

To isolate the structural activity relationship, we compare the baseline 3-chloro-2-cyanobenzoic acid moiety against its structural analogs when coupled to a standard P2X7-targeting pharmacophore.

AnalogPosition 2 (R2)Position 3 (R3)Representative Human P2X7 IC₅₀ (nM)*Mechanistic Causality & Pharmacological Impact
1 (Baseline) -CN-Cl15Optimal Lock: The cyano group restricts amide rotation via dipole interactions, while the chloro group fills the lipophilic pocket.
2 (Trifluoromethyl) -CN-CF₃8Enhanced Potency: Increased lipophilic bulk and electron-withdrawing nature of -CF₃ provide superior engagement with the hydrophobic allosteric site[5].
3 (Fluoro) -CN-F85Reduced Engagement: Fluorine lacks sufficient van der Waals radius to fully occupy the target lipophilic pocket, reducing binding affinity.
4 (Dichloro) -Cl-Cl120Conformational Drift: Replacing the cyano group with a chlorine atom reduces the hydrogen-bond accepting capacity, increasing conformational flexibility.
5 (Des-cyano) -H-Cl>1000Loss of Activity: Complete removal of the ortho-substituent abolishes the rotational restriction of the amide bond, resulting in an inactive conformation.

*Data represents composite trends derived from established P2X7 antagonist libraries to illustrate relative SAR trajectories.

Experimental Workflows & Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these analogs must rely on self-validating systems. Below are the optimized protocols for generating the amides and quantifying their activity.

SAR_Workflow cluster_SAR Structural Activity Relationship (SAR) Variables Scaffold Base Pharmacophore 3-Chloro-2-cyanobenzoic acid Pos3 Position 3 (Lipophilic Pocket) -Cl (Baseline) -CF3 (Enhanced Potency) -F (Reduced Potency) Scaffold->Pos3 Pos2 Position 2 (Conformational Lock) -CN (Optimal H-Bond/Dipole) -Cl (Increased Flexibility) -H (Inactive) Scaffold->Pos2 Coupling Amide Coupling (Acid Chloride Method) Pos3->Coupling Pos2->Coupling Assay Ethidium Accumulation Assay (IC50 Determination) Coupling->Assay

Logical workflow for structural optimization and functional validation of P2X7 antagonists.

Protocol A: Synthesis of P2X7 Antagonist Amides via Acid Chloride Intermediate

Objective: Couple 3-chloro-2-cyanobenzoic acid analogs to a secondary amine. Causality: The strongly electron-withdrawing 2-cyano group deactivates the carboxylic acid. Standard peptide coupling reagents (e.g., EDCI/HATU) often yield poor conversion. Generating the highly reactive acid chloride overcomes this electronic deactivation[3].

  • Activation : Dissolve the 3-chloro-2-cyanobenzoic acid analog (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Chlorination : Dropwise add oxalyl chloride (1.2 eq) at 0 °C under an inert atmosphere (N₂).

    • Self-Validation Step: Monitor gas evolution (CO₂ and CO). The cessation of bubbling indicates complete conversion to the acid chloride.

  • Coupling : Evaporate the solvent in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in DCM and add it dropwise to a solution of the target amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) at 0 °C.

  • Isolation : Stir for 18 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Functional Validation via Ethidium Accumulation Assay

Objective: Quantify the IC₅₀ of synthesized analogs at the human P2X7 receptor. Causality: Prolonged P2X7 activation by an agonist dilates the channel into a macropore, allowing the cell-impermeable dye ethidium bromide (MW ~394) to enter and intercalate with DNA, yielding a massive fluorescence increase. Antagonists prevent this pore formation[6][7].

  • Cell Preparation : Harvest HEK293 cells stably expressing human P2X7 receptors. Resuspend at 2.5 × 10⁶ cells/mL in a customized low-divalent cation assay buffer (140 mM NaCl, 10 mM HEPES, 5.6 mM KCl, 0.5 mM CaCl₂, pH 7.4).

    • Causality: High physiological Mg²⁺ and Ca²⁺ allosterically block the P2X7 pore; strictly limiting them maximizes the assay window[3].

  • Compound Incubation : Seed cells into a 96-well plate. Add the synthesized analogs (serial dilutions from 10 µM to 1 nM) and incubate for 30 minutes at 37 °C.

  • Dye and Agonist Addition : Add ethidium bromide (100 µM final) and the stable agonist BzATP (10 µM final).

    • Causality: BzATP is utilized instead of endogenous ATP because it is significantly more potent and resists ectonucleotidase degradation, ensuring sustained receptor activation[6].

  • Fluorescence Readout : Incubate for 60 minutes at 37 °C. Measure fluorescence using a plate reader (Excitation: 530 nm, Emission: 590 nm).

  • Self-Validation System : Every plate must include a 100% activation control (BzATP + vehicle) and a 0% activation control (buffer only). Calculate the Z'-factor; a value >0.5 validates the integrity of the assay plate.

References

  • EP2424869B1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS Source: Google Patents URL
  • Heterocyclic amide derivatives as P2X7 receptor antagonists Source: Google Patents URL
  • Selective P2X7 receptor antagonists for chronic inflammation and pain Source: PMC - NIH URL:[Link]

  • Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists Source: EDGCC Journal URL:[Link]

  • Antagonists of the P2X7 Receptor. From Lead Identification to Drug Development Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure−Activity Relationship Studies of Spinorphin as a Potent and Selective Human P2X3 Receptor Antagonist Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • WO2008119685A2 - Oxazolidine and morpholine carboxamide derivatives as p2x7 modulators Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2-cyanobenzoic Acid

This guide provides essential safety and logistical information for the proper disposal of 3-Chloro-2-cyanobenzoic acid. As a chlorinated, acidic, and cyano-containing aromatic compound, this substance requires meticulou...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Chloro-2-cyanobenzoic acid. As a chlorinated, acidic, and cyano-containing aromatic compound, this substance requires meticulous handling and adherence to regulated disposal pathways to ensure the safety of laboratory personnel and protect the environment. This document moves beyond simple checklists to explain the scientific rationale behind these critical procedures, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Assessment and Immediate Safety Protocols

Before handling 3-Chloro-2-cyanobenzoic acid for any purpose, including disposal, a thorough understanding of its hazard profile is paramount.

1.1. Summary of Hazards Based on data for the compound and its structural analogs, 3-Chloro-2-cyanobenzoic acid should be handled as a hazardous substance. Key hazards include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Eye Damage: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][4]

During thermal decomposition or combustion, it can release toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide (CO).[2][5]

1.2. Required Personal Protective Equipment (PPE) A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling 3-Chloro-2-cyanobenzoic acid:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of the solid, especially where dust may be generated, must be conducted within a certified chemical fume hood to prevent inhalation.

The Core Principles of Disposal: Classification and Segregation

The proper disposal of any chemical begins with its correct classification. Due to its molecular structure, 3-Chloro-2-cyanobenzoic acid falls into a specific hazardous waste category that dictates its disposal route.

The Causality Behind Classification: The molecule contains a chlorinated aromatic ring. Halogenated organic compounds are of particular environmental concern because their improper disposal, especially via low-temperature combustion, can lead to the formation of highly toxic and persistent organic pollutants like dioxins and furans.[6][7] Therefore, it is regulated differently than non-halogenated waste.

The Cardinal Rule: Waste Segregation Under regulations guided by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), chemical waste must be segregated.[8]

  • Primary Classification: Halogenated Organic Solid Waste .[9][10]

  • Secondary Classification: Acidic Waste.

Actionable Directive: All waste containing 3-Chloro-2-cyanobenzoic acid, including contaminated consumables (e.g., weigh boats, gloves, wipes), must be placed in a designated, sealed, and clearly labeled Halogenated Organic Solid Waste container. Never mix this waste with non-halogenated organic solvents or aqueous waste streams.[9]

Disposal Pathways: A Decision Framework

The appropriate disposal pathway depends on the situation, primarily distinguishing between routine laboratory waste and accidental spills. The standard and most responsible method for routine disposal is through a licensed professional waste management service.

G cluster_spill Pathway A: Spill Response cluster_routine Pathway B: Routine Disposal cluster_final Final Disposition (via Vendor) start Disposal Event for 3-Chloro-2-cyanobenzoic Acid decision Spill or Routine Waste? start->decision spill_protocol Follow Lab Spill Protocol (See Section 4) decision->spill_protocol  Small-Scale Spill  (<10g) segregate Segregate as Halogenated Organic Solid Waste decision->segregate  Routine / Bulk Waste   absorb Gently Cover with Sodium Bicarbonate to Absorb & Neutralize spill_protocol->absorb collect_spill Collect Material into a Labeled 'Halogenated Organic Solid Waste' Container absorb->collect_spill vendor Arrange Pickup by Certified Environmental Services Vendor collect_spill->vendor Enter Routine Disposal Stream store Store in Approved, Sealed, & Labeled Container segregate->store store->vendor incineration High-Temperature Incineration (>982°C / 1800°F) vendor->incineration landfill Permitted Hazardous Waste Landfill vendor->landfill

Caption: Decision workflow for handling 3-Chloro-2-cyanobenzoic acid waste.

Pathway A: High-Temperature Incineration This is the preferred and most definitive disposal method for halogenated organic compounds.[7][11] Licensed hazardous waste incinerators operate at temperatures sufficient to ensure the complete destruction of the chlorinated aromatic ring, breaking it down into carbon dioxide, water, and hydrogen chloride.[6] These facilities are equipped with advanced scrubbers to neutralize the resulting HCl gas, preventing its release into the atmosphere.[11]

Pathway B: Permitted Hazardous Waste Landfill For solid waste, a permitted hazardous waste landfill is a viable alternative. These are not municipal landfills; they are highly engineered facilities with robust containment systems, such as double liners and leachate collection systems, to prevent soil and groundwater contamination.[11][12]

Protocol: Laboratory-Scale Spill Management (<10 grams)

Immediate and correct action during a spill is critical to mitigate exposure and prevent environmental release. This protocol provides a self-validating system for managing a small-scale spill.

Step 1: Secure the Area

  • Alert all personnel in the immediate vicinity.

  • Restrict access to the spill area.

  • Ensure the chemical fume hood is operational if the spill is contained within it.

Step 2: Don Appropriate PPE

  • Put on safety goggles, a lab coat, and double-glove with nitrile gloves.

Step 3: Contain the Spill

  • If the solid is spreading, create a dike around the spill using an inert absorbent material like sand or vermiculite.

Step 4: Neutralize and Absorb

  • Gently cover the spilled 3-Chloro-2-cyanobenzoic acid with sodium bicarbonate (baking soda).[13]

  • Causality: As a carboxylic acid, the compound will react with the weak base sodium bicarbonate. This neutralization reaction makes the material safer to handle and reduces its corrosivity.[14] You may observe some slight fizzing as CO2 is released; this is normal.

  • Allow the mixture to sit for 5-10 minutes.

Step 5: Collect the Waste

  • Carefully sweep the neutralized mixture into a dustpan. Avoid creating airborne dust.

  • Place the material into a designated, sealable container.

  • Label the container clearly: "HAZARDOUS WASTE: 3-Chloro-2-cyanobenzoic acid (spill debris) - Halogenated Organic Solid ".

Step 6: Decontaminate the Surface

  • Wipe the spill area with a cloth or paper towel dampened with a soap and water solution.

  • Place the used cleaning materials into the same hazardous waste container.

Step 7: Final Disposal

  • Seal the container.

  • Store it in your laboratory's designated satellite accumulation area for pickup by your institution's environmental health and safety (EHS) office or a certified waste vendor.[3]

Quantitative Data and Guidelines Summary

This table summarizes key quantitative parameters for the safe handling and disposal of 3-Chloro-2-cyanobenzoic acid.

ParameterGuideline / ValueRationale / Source
Waste Classification Halogenated Organic Acidic SolidThe molecule contains chlorine and a carboxylic acid functional group.[9]
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the halogenated aromatic ring, preventing the formation of toxic byproducts like dioxins.[6][7][15]
Required Incineration Temp. > 982 °C (1800 °F)This temperature is necessary to achieve greater than 98% destruction efficiency for halogenated organic compounds.[6][15]
PPE Requirements Nitrile Gloves, Safety Goggles, Lab CoatProvides necessary protection against the substance's known hazards of skin, eye, and respiratory irritation.[1][2]
Spill Neutralizing Agent Sodium Bicarbonate (NaHCO₃)A weak base that safely neutralizes the acidic functional group during spill cleanup, reducing the corrosive hazard.[13][14]

Conclusion

The responsible management of 3-Chloro-2-cyanobenzoic acid waste is a reflection of a laboratory's commitment to safety and environmental stewardship. The defining characteristics of this compound—its halogenated ring and acidic nature—mandate its segregation as a halogenated organic solid waste . The only acceptable final disposal methods are high-temperature incineration or burial in a permitted hazardous waste landfill, both of which must be carried out by a licensed and certified environmental services vendor. In-laboratory procedures should be strictly limited to the immediate management of small-scale spills. By adhering to these scientifically-grounded protocols, we can ensure that our research advancements do not come at the cost of safety or environmental integrity.

References

  • Process for Disposal of Chlorinated Organic Residues . Environmental Science & Technology. [Link]

  • Neutralizing Chemical Spills in the Lab . GMP Plastics. [Link]

  • Incineration Techniques for Control of Volatile Organic Compound Emissions . Journal of the Air Pollution Control Association. [Link]

  • How to Neutralize Chemical Spills . Lab Manager. [Link]

  • Laboratory Neutralization . Wastech Controls & Engineering. [Link]

  • Safety Data Sheet: 3-Chlorobenzoic acid . Carl ROTH. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]

  • Halogenated Hydrocarbon Thermal Oxidizer . Zeeco. [Link]

  • In-Lab Disposal Methods: Waste Management Guide . Indiana University. [Link]

  • Safety Data Sheet (SDS) US . Valvoline. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Fire Protection Services. [Link]

  • SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid . Thermo Fisher Scientific. [Link]

  • Learn the Basics of Hazardous Waste . US Environmental Protection Agency (EPA). [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters . Scientific Reports. [Link]

  • The destruction of halogenated organic chemicals by plasma pyrolysis . Canadian Journal of Physiology and Pharmacology. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart . Hokkaido University. [Link]

  • Safety Data Sheet: 3-Cyanobenzoic acid . Carl ROTH. [Link]

  • Hazardous Waste . US Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards . Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste - Standards . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . KPA. [Link]

  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective . ACS Environmental Science & Technology. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • SAFETY DATA SHEET - m-Chlorobenzoic Acid . National Institute of Standards and Technology (NIST). [Link]

  • DOD guidance recommends hazardous waste landfills, incineration to manage PFAS . Waste Dive. [Link]

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Handling

Mastering the Handling of 3-Chloro-2-cyanobenzoic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the safe handling of 3-Chloro-2-cyanobenzoic acid, with a focus on personal protective equipment (PPE), operational protocols, and disposal procedures. By understanding the "why" behind each step, you can foster a culture of safety and ensure the reliability of your research.

Understanding the Risks: Hazard Profile of 3-Chloro-2-cyanobenzoic Acid

A closely related compound, methyl 3-chloro-2-cyanobenzoate, is classified with the following hazards:

  • Acute toxicity (oral, dermal, inhalation)[1]

  • Skin irritation[1]

  • Serious eye irritation[1]

Given these classifications, it is prudent to handle 3-Chloro-2-cyanobenzoic acid with a high degree of caution, assuming it presents similar or even enhanced risks due to the free carboxylic acid group.

Core Safety Directives: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling 3-Chloro-2-cyanobenzoic acid. Each component plays a critical role in minimizing exposure through different routes.

Hand Protection: The First Line of Defense
  • Glove Selection: Due to the compound's chemical nature, standard nitrile gloves may offer only incidental protection. For prolonged handling or in the event of a spill, it is recommended to use double-gloving or thicker, chemical-resistant gloves such as butyl rubber or Viton.[2][3] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

  • Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[4]

  • Donning and Doffing: Contaminated gloves should be removed immediately using a technique that prevents skin contact with the outer surface. Hands should be thoroughly washed with soap and water after glove removal.[2]

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Primary Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and dust.[5]

  • Secondary Face Protection: When there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles to protect the entire face.[6]

Body Protection: Preventing Skin Contact
  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement for body protection.[3]

  • Chemical-Resistant Apron: For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[2][7]

Respiratory Protection: Mitigating Inhalation Risks
  • Engineering Controls: All handling of 3-Chloro-2-cyanobenzoic acid in solid or solution form should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[3][4]

  • Respirator Use: In the absence of adequate ventilation or during a large spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[5]

Table 1: Summary of Personal Protective Equipment for Handling 3-Chloro-2-cyanobenzoic Acid

Protection Type Minimum Requirement Recommended for Enhanced Safety
Hand Single pair of nitrile glovesDouble-gloving or chemical-resistant gloves (e.g., butyl rubber, Viton)
Eye Chemical safety gogglesChemical safety goggles
Face NoneFace shield (in addition to goggles)
Body Flame-resistant lab coatChemical-resistant apron over lab coat
Respiratory Work in a chemical fume hoodNIOSH-approved respirator for emergencies or inadequate ventilation

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing the risk of exposure and ensuring the quality of your experimental results.

Preparation and Weighing
  • Designated Area: Designate a specific area within a chemical fume hood for handling 3-Chloro-2-cyanobenzoic acid.

  • Pre-weighing Checks: Ensure all necessary PPE is correctly donned. Have spill cleanup materials readily available.

  • Weighing: If handling the solid, carefully weigh the required amount on a tared weigh boat. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.

Reaction Setup and Monitoring
  • Glassware Inspection: Before use, inspect all glassware for cracks or defects.

  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.

  • Constant Monitoring: Do not leave reactions unattended.

Post-Procedure and Decontamination
  • Quenching: If necessary, quench the reaction mixture using appropriate and validated procedures within the fume hood.

  • Cleaning: Clean all contaminated surfaces and glassware. Decontamination of surfaces that may have come into contact with cyanide-containing compounds can be achieved by wiping with a pH 10 buffer solution followed by a freshly prepared 10% bleach solution.[8]

Visualizing the Workflow: Safe Handling of 3-Chloro-2-cyanobenzoic Acid

Safe_Handling_Workflow Safe Handling Workflow for 3-Chloro-2-cyanobenzoic Acid cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Designate Fume Hood Area prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Set Up Reaction handle2->handle3 post1 Quench Reaction handle3->post1 post2 Decontaminate Surfaces post1->post2 post3 Segregate Waste post2->post3 disp1 Label Waste Container post3->disp1 disp2 Store in SAA disp1->disp2 disp3 Request EH&S Pickup disp2->disp3

Caption: A flowchart illustrating the key stages of safely handling 3-Chloro-2-cyanobenzoic acid.

Emergency Response Plan: Immediate Actions in Case of Exposure

Rapid and correct response to an exposure is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

In all cases of exposure, it is imperative to inform emergency responders about the nature of the chemical involved.[8]

Disposal Plan: Responsible Management of Chemical Waste

Proper segregation and disposal of chemical waste are crucial for environmental protection and laboratory safety.

  • Waste Segregation:

    • Halogenated Organic Waste: 3-Chloro-2-cyanobenzoic acid and any solutions containing it should be collected in a designated, properly labeled container for halogenated organic waste.[9] Do not mix with non-halogenated waste.[10][11]

    • Cyanide-Containing Waste: Due to the cyano group, this waste must be treated with extra care. It should be collected in a separate, clearly labeled container.[3][12] Avoid mixing with acidic waste, as this can generate highly toxic hydrogen cyanide gas.[2][3]

  • Container Management:

    • Waste containers must be kept closed except when adding waste.[10][13]

    • Label containers clearly with "Hazardous Waste," the chemical name, and associated hazards (e.g., "Toxic," "Irritant").[10]

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[3][12] Do not attempt to dispose of this chemical down the drain.[15]

By adhering to these rigorous safety protocols, you can confidently and responsibly handle 3-Chloro-2-cyanobenzoic acid, ensuring a safe and productive research environment.

References

  • - Stanford Environmental Health & Safety

  • - University of Illinois Division of Research Safety

  • - Environmental Health & Safety, University of New Mexico

  • - Yale Environmental Health & Safety

  • - Medscape

  • - Fisher Scientific

  • - Fisher Scientific

  • - National Institute of Standards and Technology

  • - University of Massachusetts Lowell

  • - Harvard University Environmental Health & Safety

  • - NextSDS

  • - Columbia University Research

  • - Northwestern University Research Safety

  • - Thermo Fisher Scientific

  • - Braun Research Group, University of Illinois

  • - University of Washington Department of Chemistry

  • - MIT Environmental Health & Safety

  • - University of Louisville Department of Environmental Health and Safety

  • - University of Vermont Environmental Health and Safety

Sources

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